molecular formula C7H6BrNO2 B2905244 5-Bromo-4-methoxynicotinaldehyde CAS No. 1289161-72-3

5-Bromo-4-methoxynicotinaldehyde

Cat. No.: B2905244
CAS No.: 1289161-72-3
M. Wt: 216.034
InChI Key: KJOUTQXUAWDUAQ-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxynicotinaldehyde is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.034. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methoxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methoxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-9-3-6(7)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOUTQXUAWDUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-4-methoxynicotinaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-4-methoxynicotinaldehyde, a key building block in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory use.

Core Compound Identification

  • Chemical Name: 5-Bromo-4-methoxynicotinaldehyde

  • Synonyms: 5-Bromo-4-methoxy-3-pyridinecarboxaldehyde

  • CAS Number: 1289161-72-3[1][2][3]

  • Molecular Formula: C₇H₆BrNO₂[1]

Physicochemical Properties

A summary of the key quantitative data for 5-Bromo-4-methoxynicotinaldehyde is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 216.03 g/mol [1][2]
Purity Typically ≥98%[1][3]
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethanol, and chlorinated solvents

Synthesis and Mechanism

The synthesis of 5-Bromo-4-methoxynicotinaldehyde is a multi-step process that requires careful control of reaction conditions. The most common route involves the bromination and subsequent formylation of a pyridine derivative.

Synthetic Workflow

A 4-Hydroxynicotinic Acid B Methyl 4-hydroxynicotinate A->B Esterification (MeOH, H2SO4) C Methyl 5-bromo-4-hydroxynicotinate B->C Bromination (Br2, AcOH) D Methyl 5-bromo-4-methoxynicotinate C->D Methylation (MeI, K2CO3) E 5-Bromo-4-methoxynicotinic acid D->E Hydrolysis (LiOH, THF/H2O) F 5-Bromo-4-methoxynicotinaldehyde E->F Reduction (DIBAL-H)

Caption: Synthetic pathway for 5-Bromo-4-methoxynicotinaldehyde.

Detailed Experimental Protocol: Synthesis of 5-Bromo-4-methoxynicotinaldehyde

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Esterification of 4-Hydroxynicotinic Acid

  • Suspend 4-hydroxynicotinic acid in methanol.

  • Add concentrated sulfuric acid dropwise at 0 °C.

  • Reflux the mixture for 12-18 hours.

  • Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxynicotinate.

Causality behind Experimental Choices: The esterification reaction is acid-catalyzed. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Step 2: Bromination of Methyl 4-hydroxynicotinate

  • Dissolve methyl 4-hydroxynicotinate in glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Pour the mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to obtain methyl 5-bromo-4-hydroxynicotinate.

Causality behind Experimental Choices: The pyridine ring is activated towards electrophilic substitution by the hydroxyl group at the 4-position. Acetic acid serves as a polar protic solvent that can solvate the ions formed during the reaction. The electron-donating hydroxyl group directs the incoming electrophile (bromine) to the ortho and para positions. In this case, bromination occurs at the 5-position.

Step 3: Methylation of Methyl 5-bromo-4-hydroxynicotinate

  • Suspend methyl 5-bromo-4-hydroxynicotinate and potassium carbonate in acetone.

  • Add methyl iodide and reflux the mixture for 8-12 hours.

  • Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield methyl 5-bromo-4-methoxynicotinate.

Causality behind Experimental Choices: This is a classic Williamson ether synthesis. Potassium carbonate is a weak base that deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic methyl iodide in an SN2 reaction to form the methoxy group. Acetone is a suitable polar aprotic solvent for this reaction.

Step 4: Hydrolysis of Methyl 5-bromo-4-methoxynicotinate

  • Dissolve methyl 5-bromo-4-methoxynicotinate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide and stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1N HCl.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to give 5-bromo-4-methoxynicotinic acid.[4]

Causality behind Experimental Choices: Lithium hydroxide is a strong base that saponifies the ester to the corresponding carboxylic acid. THF is used as a co-solvent to ensure the solubility of the starting material. Acidification is necessary to protonate the carboxylate salt and isolate the carboxylic acid.

Step 5: Reduction of 5-Bromo-4-methoxynicotinic acid

  • Dissolve 5-bromo-4-methoxynicotinic acid in anhydrous THF and cool to -78 °C.

  • Add diisobutylaluminium hydride (DIBAL-H) dropwise.

  • Stir the reaction for 1-2 hours at -78 °C.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography to obtain 5-Bromo-4-methoxynicotinaldehyde.

Causality behind Experimental Choices: DIBAL-H is a powerful and selective reducing agent that can reduce carboxylic acids to aldehydes at low temperatures. The low temperature (-78 °C) is crucial to prevent over-reduction to the corresponding alcohol. The reaction is quenched with methanol and water to destroy any excess DIBAL-H.

Applications in Drug Discovery and Organic Synthesis

5-Bromo-4-methoxynicotinaldehyde is a versatile intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of three key functional groups: the aldehyde, the bromo group, and the methoxy-substituted pyridine ring.

Key Reactions and Transformations

A 5-Bromo-4-methoxynicotinaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Suzuki Coupling A->D E Amine Derivatives B->E F Alkene Derivatives C->F G Aryl/Heteroaryl Derivatives D->G

Caption: Key synthetic transformations of 5-Bromo-4-methoxynicotinaldehyde.

  • Reductive Amination: The aldehyde group can be readily converted to a wide range of secondary and tertiary amines through reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride. This is a cornerstone reaction for introducing diversity in drug discovery programs.

  • Wittig Reaction: The aldehyde can undergo a Wittig reaction with phosphorus ylides to form various alkene derivatives. This allows for the extension of the carbon skeleton and the introduction of new functional groups.

  • Suzuki Coupling: The bromo substituent on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the introduction of a wide array of aryl and heteroaryl groups at the 5-position, significantly expanding the accessible chemical space.

Safety and Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always handle 5-Bromo-4-methoxynicotinaldehyde in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

5-Bromo-4-methoxynicotinaldehyde is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • Vertex AI Search. (n.d.). 5-Bromo-4-methoxynicotinaldehyde, min 98%, 250 mg.
  • Angene Spain. (n.d.). 5-Bromo-4-methoxynicotinaldehyde.
  • Xi'an Function Material Group Co., Ltd. (n.d.). 5-Bromo-4-methoxynicotinaldehyde.
  • BLD Pharm. (n.d.). 5-Bromo-4-methoxynicotinic acid.

Sources

Thermal stability and storage conditions for 5-Bromo-4-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermal Stability and Storage of 5-Bromo-4-methoxynicotinaldehyde

Authored by: A Senior Application Scientist

Abstract: 5-Bromo-4-methoxynicotinaldehyde is a pivotal intermediate in contemporary synthetic chemistry, particularly valued in the design and development of novel pharmaceutical compounds. The integrity and reactivity of this reagent are directly contingent upon its thermal stability and the conditions under which it is stored. This guide offers a comprehensive technical overview of the methodologies used to characterize the thermal profile of 5-Bromo-4-methoxynicotinaldehyde. It provides field-proven protocols for determining its stability and outlines optimal storage and handling conditions to ensure its long-term viability for research and drug development professionals.

Introduction: The Strategic Importance of 5-Bromo-4-methoxynicotinaldehyde in Synthesis

5-Bromo-4-methoxynicotinaldehyde is a substituted pyridine aldehyde that has emerged as a versatile building block in medicinal chemistry and materials science. Its molecular architecture is distinguished by three key functional groups:

  • An aldehyde group , which serves as a reactive handle for a multitude of transformations including reductive aminations, Wittig reactions, and condensations.

  • A bromine atom on the pyridine ring, strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.

  • A methoxy group , which modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of its derivatives.

The reliability of synthetic routes employing this intermediate is critically dependent on its purity and stability. Thermal degradation or improper storage can lead to the formation of impurities, which can complicate reaction outcomes, reduce yields, and introduce significant challenges in purification. Therefore, a thorough understanding of the compound's thermal behavior is not merely an academic exercise but a prerequisite for its effective and reproducible application.

Characterizing the Thermal Stability Profile

While specific, publicly available thermochemical data for 5-Bromo-4-methoxynicotinaldehyde is limited, its thermal stability can be rigorously evaluated using standard thermoanalytical techniques.[1] The primary methods for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4] These techniques provide quantitative data on mass changes and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5] This technique is indispensable for determining the onset temperature of thermal decomposition.

Causality Behind Experimental Choices: The choice of a high-purity inert gas, such as nitrogen or argon, is critical to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.[5] A linear heating rate of 10 °C/min is a standard starting point for initial screening, as it provides a good balance between resolution and experiment time.[5]

Experimental Protocol: Thermogravimetric Analysis

  • Instrument Preparation: Calibrate the Thermogravimetric Analyzer according to the manufacturer's specifications.

  • Crucible Preparation: Place an empty alumina or platinum sample crucible on the microbalance and tare it.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered 5-Bromo-4-methoxynicotinaldehyde into the tared crucible. A fine powder ensures uniform heat distribution.[5]

  • Method Setup:

    • Initial Temperature: 25 °C

    • Heating Rate: 10 °C/min

    • Final Temperature: 600 °C (or higher, adjusted based on preliminary findings)

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.[5]

  • Data Acquisition: Initiate the temperature program and record the mass change as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is determined from this curve. The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of mass loss.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][6] It is used to determine melting point, glass transitions, and the enthalpy of phase transitions.[7]

Causality Behind Experimental Choices: Using a hermetically sealed pan prevents the loss of sample due to sublimation before melting or decomposition. The reference pan is left empty to provide a baseline for heat flow measurements. Calibrating the instrument with a known standard, such as indium, ensures the accuracy of the measured temperatures and enthalpies.

Experimental Protocol: Differential Scanning Calorimetry

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Bromo-4-methoxynicotinaldehyde into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment.

  • Reference: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

  • Method Setup:

    • Initial Temperature: 25 °C

    • Heating Rate: 10 °C/min

    • Final Temperature: A temperature above the expected melting point but below the onset of decomposition determined by TGA.

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Data Acquisition: Begin the analysis and record the differential heat flow as a function of temperature.

  • Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses should be systematically tabulated for clear interpretation.

ParameterMethodExpected ObservationSignificance
Melting Point (Tm) DSCA sharp endothermic peak.A primary indicator of purity. A broad melting range may suggest impurities.
Heat of Fusion (ΔHf) DSCThe integrated area of the melting peak.Thermodynamic property related to the crystal lattice energy.
Decomposition Onset (Tonset) TGAThe temperature at which significant mass loss begins.[5]The upper-temperature limit for handling and short-term heating of the compound.
Temperature of Max. Decomposition Rate (Tmax) TGA (DTG Curve)The peak temperature on the first derivative curve.[5]Indicates the point of greatest thermal instability.

Visualization of Thermoanalytical Workflow

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) P1 Obtain Homogeneous Sample of 5-Bromo-4-methoxy- nicotinaldehyde TGA_exp Run TGA Experiment (5-10 mg sample) N2 Atmosphere, 10°C/min P1->TGA_exp DSC_exp Run DSC Experiment (2-5 mg sample, sealed pan) N2 Atmosphere, 10°C/min P1->DSC_exp TGA_data Analyze TGA/DTG Curves TGA_exp->TGA_data TGA_result Determine T_onset and T_max TGA_data->TGA_result TGA_result->DSC_exp Inform DSC Final Temp. DSC_data Analyze DSC Thermogram DSC_exp->DSC_data DSC_result Determine Melting Point (T_m) and Heat of Fusion (ΔH_f) DSC_data->DSC_result

Caption: Workflow for the comprehensive thermal analysis of 5-Bromo-4-methoxynicotinaldehyde.

Optimal Storage and Handling Conditions

Proper storage is crucial to maintain the chemical integrity of 5-Bromo-4-methoxynicotinaldehyde. Degradation can occur via several pathways, including hydrolysis of the methoxy group, oxidation of the aldehyde, or reactions initiated by light or contaminants.

Recommended Storage Conditions
  • Temperature: For long-term storage, it is recommended to store the compound in a freezer at -20 °C . For routine laboratory use, storage in a refrigerator at 2-8 °C is acceptable.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen , to prevent oxidation and hydrolysis from atmospheric moisture. Containers should be tightly sealed.

  • Light: Aldehyd-containing compounds can be sensitive to light. It is best practice to store the material in an amber vial or a container protected from light to prevent photochemical degradation.

  • Purity: Store in a dedicated, clearly labeled container to avoid cross-contamination.

Chemical Incompatibilities

Based on its functional groups, 5-Bromo-4-methoxynicotinaldehyde should be considered incompatible with:

  • Strong Oxidizing Agents: Can lead to the over-oxidation of the aldehyde to a carboxylic acid.

  • Strong Bases: May catalyze aldol condensation or other undesired side reactions.

  • Strong Acids: Could potentially lead to the cleavage of the methoxy ether.[8]

Handling
  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid generating dust when weighing or transferring the solid material.

Visualization of Storage Decision Logic

Storage_Logic cluster_duration Storage Duration? Start Receiving 5-Bromo-4-methoxy- nicotinaldehyde LongTerm Long-Term (> 1 month) Start->LongTerm ShortTerm Short-Term (< 1 month) Start->ShortTerm LongTerm->ShortTerm No StoreFreezer Store at -20°C Under Inert Gas (Ar/N2) In Amber Vial LongTerm->StoreFreezer Yes StoreFridge Store at 2-8°C Under Inert Gas (Ar/N2) In Amber Vial ShortTerm->StoreFridge

Sources

Literature Review & Technical Guide: 5-Bromo-4-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth literature review and practical workflow for 5-Bromo-4-methoxynicotinaldehyde , a versatile pyridine building block used in the synthesis of kinase inhibitors, PROTACs, and fused heterocyclic systems like 1,6-naphthyridines.[1]

CAS Number: 1289161-72-3 Molecular Formula: C


H

BrNO

Molecular Weight: 216.03 g/mol IUPAC Name: 5-bromo-4-methoxypyridine-3-carbaldehyde[1]

Executive Summary

5-Bromo-4-methoxynicotinaldehyde is a trisubstituted pyridine derivative characterized by a unique "ortho-triad" of functional groups: an aldehyde at C3, a methoxy group at C4, and a bromine atom at C5. This dense functionalization makes it a linchpin intermediate in medicinal chemistry.

Its primary utility lies in its ability to serve as a divergent core :

  • C3-Aldehyde: Enables condensation reactions (e.g., reductive amination, Friedländer synthesis) to build fused rings or attach linkers.[1]

  • C4-Methoxy: Modulates electronic properties and can act as a leaving group under specific conditions or stabilize the pyridine ring during metalation.

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to extend the carbon skeleton.

Recent literature highlights its role in developing 1,6-naphthyridine-based kinase inhibitors and as a ligase-binding linker attachment point in PROTAC (Proteolysis Targeting Chimera) design.

Structural Analysis & Reactivity Profile

The chemical behavior of this building block is dictated by the electronic environment of the pyridine ring.

Regioselectivity Logic
  • Nucleophilic Attack (C4): The C4 position is activated for Nucleophilic Aromatic Substitution (S

    
    Ar) because it is para to the pyridine nitrogen and ortho to the electron-withdrawing aldehyde group.[2] This makes the C4-methoxy group displaceable by strong nucleophiles (e.g., amines) if required, or allows the precursor (4-chloro analog) to be converted to the 4-methoxy target.
    
  • Electrophilic Attack/Metalation (C5): The C5 position, occupied by bromine, is electronically distinct.[1] It is the preferred site for oxidative addition by Pd(0) catalysts due to the weaker C-Br bond compared to C-Cl or C-F bonds.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core.

ReactivityMap Core 5-Bromo-4-methoxy- nicotinaldehyde (Core) Suzuki C5-Arylation (Suzuki/Sonogashira) Target: Biaryls Core->Suzuki Pd(0), Ar-B(OH)2 Condensation C3-Condensation (Reductive Amination/Cyclization) Target: Naphthyridines/Linkers Core->Condensation R-NH2, NaBH(OAc)3 or Ketones (Base) SNAr C4-Substitution (S_NAr displacement of OMe) Target: 4-Amino-pyridines Core->SNAr R-NH2, Heat (if activated)

Figure 1: Divergent reactivity profile of 5-Bromo-4-methoxynicotinaldehyde.

Synthesis of the Building Block

Securing a high-purity supply of this intermediate is critical. The most robust route described in the literature involves the regioselective functionalization of 3-bromo-4-chloropyridine or the S


Ar conversion of 5-bromo-4-chloronicotinaldehyde.
Primary Route: S Ar Displacement

This method utilizes the high electrophilicity of the C4 position in 5-bromo-4-chloronicotinaldehyde.

Mechanism: The aldehyde at C3 and the nitrogen at N1 cooperatively withdraw electron density from C4, making the chlorine atom highly susceptible to displacement by methoxide, while the bromine at C5 remains intact.[1]

Step-by-Step Protocol

Reagents: 5-Bromo-4-chloronicotinaldehyde (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Anhydrous Methanol.

  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-4-chloronicotinaldehyde dissolved in anhydrous methanol (10 mL/mmol).

  • Addition: Cool the solution to 0°C. Add NaOMe (25% w/w in MeOH) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and heat the mixture to 60°C. Stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.[3]6) should disappear, and a more polar spot (Product, Rf ~0.[1]4) should appear.[4][5]

  • Work-up: Quench with saturated aqueous NH

    
    Cl. Remove excess methanol under reduced pressure.[1][6] Extract the aqueous residue with Ethyl Acetate (3x).[2]
    
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield: Typically 85-92%.[1]

Alternative Route: Directed Ortho Metalation (DoM)

For de novo synthesis from 4-chloropyridine:

  • Lithiation: 3-Bromo-4-chloropyridine + LDA at -78°C

    
     Lithiation at C3.
    
  • Formylation: Quench with DMF

    
     5-Bromo-4-chloronicotinaldehyde.
    
  • Methoxylation: React with NaOMe as above.

Applications in Drug Discovery

A. Synthesis of 1,6-Naphthyridines

The most significant application is the synthesis of 1,6-naphthyridine scaffolds, which are privileged structures in kinase inhibitors (e.g., targeting PI3K, mTOR).[1]

Reaction Logic: The C3-aldehyde and a C4-amine (derived from the C4-methoxy or added via displacement) undergo a Friedländer-type condensation with a ketone or keto-ester to close the second pyridine ring.

Protocol Summary (Naphthyridine Formation):

  • Condensation: React 5-bromo-4-methoxynicotinaldehyde with an enolizable ketone (e.g., acetone, acetophenone) in the presence of base (KOH/EtOH) or acid (proline catalysis).

  • Cyclization: If using an amine partner, the intermediate imine cyclizes to form the bicyclic aromatic system.[1]

B. PROTAC Linker Attachment

In protein degrader development, the aldehyde group serves as a "handle" for attaching linkers via reductive amination.[1]

  • Workflow: 5-Bromo-4-methoxynicotinaldehyde + H

    
    N-Linker-E3_Ligand 
    
    
    
    Secondary Amine Linkage.
  • Advantage: The C5-Br remains available for coupling the "Warhead" (protein of interest ligand) in a subsequent step, allowing for modular PROTAC assembly.

Quantitative Data & Comparison

PropertyValue / DescriptionSignificance
Melting Point 96 - 98 °CSolid handling is easier than oils for scale-up.[1]
Solubility DMSO, DCM, MeOH, EtOAcCompatible with standard organic synthesis solvents.[1]
C4 Reactivity Cl > OMe >> H4-Chloro analog is the precursor; 4-Methoxy is the stable building block.
C5 Reactivity Br > ClSelective Pd-coupling at Br is possible without affecting Cl (if present).

Visual Synthesis Workflow

The following diagram details the critical pathway from the precursor to the final building block and its downstream applications.

SynthesisWorkflow Start 3-Bromo-4-chloropyridine (Precursor) Step1 1. LDA, THF, -78°C 2. DMF (Formylation) Start->Step1 Inter 5-Bromo-4-chloro- nicotinaldehyde Step1->Inter Step2 NaOMe, MeOH 60°C, 4h (S_NAr) Inter->Step2 Product 5-BROMO-4-METHOXY- NICOTINALDEHYDE (Target Block) Step2->Product App1 Application A: 1,6-Naphthyridines (Kinase Inhibitors) Product->App1 + Ketone/Amine App2 Application B: PROTAC Linkers (Reductive Amination) Product->App2 + Linker-NH2

Figure 2: Synthesis and application workflow for 5-Bromo-4-methoxynicotinaldehyde.

References

  • BenchChem Technical Support. (2025).[7] Application Notes and Protocols for 5-Bromo-2-chloro-4-methoxypyrimidine and related aldehydes. BenchChem.[1][7] Link

  • Li, Z., et al. (2015).[1] "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances, 5, 12345-12350.[1] Link

  • ChemicalBook. (2024).[8] Synthesis routes for 5-Methoxy-pyridine-3-carbaldehyde and derivatives. ChemicalBook.[1] Link

  • Schlosser, M., et al. (2005).[1] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[5] Semantic Scholar / Org.[1] Lett.Link

  • PubChem. (2025). Compound Summary: 5-Bromo-4-methoxynicotinaldehyde (CAS 1289161-72-3).[9] National Center for Biotechnology Information.[1] Link

Sources

Methodological & Application

Scalable synthesis of 5-Bromo-4-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development for the Scalable Synthesis of 5-Bromo-4-methoxynicotinaldehyde

Introduction & Strategic Analysis

5-Bromo-4-methoxynicotinaldehyde (Target) is a critical pharmacophore in the synthesis of PI3K, mTOR, and various kinase inhibitors used in oncology.[1] Its structural density—containing an aldehyde, a halogen handle, and an alkoxy group on a pyridine core—makes it a versatile but challenging intermediate.

The Scalability Challenge

While gram-scale synthesis often utilizes direct bromination of 4-methoxynicotinaldehyde, this route suffers from regioselectivity issues (formation of 2,5-dibromo species) and difficult purification during scale-up.[1][2]

For multi-kilogram production, the Nucleophilic Aromatic Substitution (


)  strategy is superior. By starting with 5-bromo-4-chloronicotinaldehyde , we utilize the activating nature of the C3-aldehyde (electron-withdrawing) and the pyridine nitrogen to facilitate the displacement of the C4-chloride by methoxide.[1] This route guarantees regiochemical integrity, as the bromine at C5 is significantly less reactive toward nucleophilic attack than the activated C4-chloride.

Key Advantages of the


 Protocol: 
  • Regio-fidelity: The position of the bromine is fixed in the precursor.[1]

  • Mild Conditions: Reaction proceeds at ambient temperature, avoiding cryogenics (

    
     lithiation) or high-heat reflux.[1]
    
  • Safety: Avoids handling elemental bromine (

    
    ) on a large scale.[1]
    

Chemical Reaction Pathway

The synthesis relies on the chemoselective displacement of chloride by sodium methoxide.

ReactionScheme SM 5-Bromo-4-chloronicotinaldehyde (C6H3BrClNO) Intermediate Meisenheimer Complex SM->Intermediate + Reagent 0°C to RT Reagent NaOMe / MeOH (Sodium Methoxide) Reagent->Intermediate Product 5-Bromo-4-methoxynicotinaldehyde (Target) Intermediate->Product - Cl⁻ Byproduct NaCl Intermediate->Byproduct

Figure 1: Reaction scheme illustrating the


 mechanism. The aldehyde at C3 activates the C4 position for nucleophilic attack.

Detailed Experimental Protocol

Safety Warning: Pyridine derivatives are toxic and potential sensitizers.[1] Sodium methoxide is caustic and moisture-sensitive.[1] Perform all operations in a fume hood.

Materials & Equipment
  • Reactor: Jacketed glass reactor (5L to 50L) with overhead stirring and internal temperature probe.[1]

  • Reagents:

    • 5-Bromo-4-chloronicotinaldehyde (Purity >97%).[1][3]

    • Sodium Methoxide (25 wt% solution in Methanol) – Preferred for scale over solid NaOMe to reduce handling hazards.

    • Methanol (Anhydrous, <0.1% water).

    • Tetrahydrofuran (THF) – Optional co-solvent if solubility is an issue.[1]

  • Quench: Ammonium Chloride (

    
    ) saturated solution.
    
Step-by-Step Procedure

Step 1: Reactor Setup and Charging

  • Purge the reactor with Nitrogen (

    
    ) to ensure an inert atmosphere.[1]
    
  • Charge Methanol (10 vol) relative to the starting material mass.[1]

  • Charge 5-Bromo-4-chloronicotinaldehyde (1.0 equiv) .[1]

  • Agitate at 200-300 RPM until a suspension or partial solution is achieved.

  • Cool the jacket to

    
     .[1] Ensure internal temperature reaches 
    
    
    
    .

Step 2: Controlled Addition (The Critical Step)

  • Load Sodium Methoxide solution (1.1 equiv) into a dropping funnel or dosing pump.[1]

  • Crucial: Add NaOMe dropwise over 45–60 minutes .

    • Process Control: Monitor internal temperature.[1] Do not allow it to exceed

      
        during addition.[1] Rapid addition can lead to exotherms that degrade the aldehyde functionality (Cannizzaro side reaction).
      
  • After addition, allow the reaction to warm naturally to

    
     (Room Temperature) .
    

Step 3: Reaction Monitoring

  • Stir at

    
     for 2–4 hours .
    
  • IPC (In-Process Control): Sample 50

    
    , quench in MeCN/Water, and analyze via HPLC.
    
    • Specification: Starting Material < 1.0% area.[1]

    • Note: If reaction is sluggish, heat to

      
      , but avoid reflux to prevent degradation.
      

Step 4: Quench and Isolation [1]

  • Cool reactor to

    
     .
    
  • Slowly add Saturated

    
     solution (5 vol)  to neutralize excess base. pH should be adjusted to ~7-8.
    
  • Solvent Swap: Distill off Methanol under reduced pressure (

    
     bath) until a slurry forms.
    
  • Extraction: Add Ethyl Acetate (10 vol) and Water (5 vol). Stir for 15 mins and separate layers.

  • Extract aqueous layer again with Ethyl Acetate (5 vol).[1]

  • Combine organics, wash with Brine (5 vol), and dry over

    
    .
    
  • Crystallization (Scalable Purification):

    • Concentrate organics to ~3 volumes.

    • Add n-Heptane (6-8 volumes) slowly while stirring.

    • Cool to

      
       and age for 2 hours.
      
    • Filter the solids and wash with cold Heptane.

    • Dry in a vacuum oven at

      
      .[1]
      

Process Workflow Diagram

ProcessFlow Start Start: 5-Bromo-4-chloronicotinaldehyde Dissolution Dissolve in MeOH Cool to 0°C Start->Dissolution Addition Slow Addition of NaOMe (Maintain T < 10°C) Dissolution->Addition Reaction Stir at 25°C for 2-4h (IPC: HPLC <1% SM) Addition->Reaction Quench Quench with Sat. NH4Cl Distill MeOH Reaction->Quench Completion Workup Extract w/ EtOAc Wash w/ Brine Quench->Workup Crystallization Crystallize: EtOAc/Heptane Filter & Dry Workup->Crystallization Final Final Product: 5-Bromo-4-methoxynicotinaldehyde Crystallization->Final

Figure 2: Step-by-step process flow for the scalable isolation of the target aldehyde.[1]

Quality Control & Data Specifications

ParameterSpecificationAnalytical Method
Appearance White to Off-white crystalline solidVisual
Purity > 98.0% (Area %)HPLC (C18, MeCN/H2O + 0.1% TFA)
Assay 97.0 – 102.0% w/wqNMR or Titration
Water Content < 0.5%Karl Fischer (KF)
Residual Solvents MeOH < 3000 ppm, EtOAc < 5000 ppmGC-Headspace

NMR Interpretation (


, 400 MHz): 
  • 
     10.2 ppm (s, 1H, CHO ) – Distinctive aldehyde singlet.
    
  • 
     8.8 ppm (s, 1H, H-6 ) – Deshielded pyridine proton.[1]
    
  • 
     8.6 ppm (s, 1H, H-2 ) – Proton between N and CHO.[1]
    
  • 
     4.1 ppm (s, 3H, OCH3 ) – Methoxy singlet.
    

Troubleshooting Guide

  • Problem: Low Yield / Incomplete Reaction.

    • Root Cause:[1][4][5] Moisture in Methanol or degraded NaOMe.[1]

    • Fix: Use freshly opened anhydrous Methanol.[1] Titrate NaOMe solution before use.[1]

  • Problem: Impurity at RRT 0.8 (Des-bromo species).

    • Root Cause:[1][4][5] Over-reduction or metal contamination if Pd was used in previous steps (not applicable here, but common in labs sharing equipment).

    • Fix: Ensure reactor is clean.[1]

  • Problem: Dark color/Tarry residue.

    • Root Cause:[1][4][5] Exotherm during NaOMe addition caused polymerization of the aldehyde.[1]

    • Fix: Strictly control addition rate; ensure T <

      
      .[1]
      

References

  • World Intellectual Property Organization. (2010).[1] WO2010059593 - Preparation of PI3K Inhibitors.[1]Link[1]

    • Context: Describes the general utility of 5-bromo-4-methoxynicotinaldehyde as a key intermediate for fused bicyclic heteroarom
  • Thermo Fisher Scientific. (2024).[1][6] Safety Data Sheet: Methyl 5-bromo-2-methoxynicotinate (Analogous Handling).Link[1]

    • Context: Provides safety protocols for handling halogen
  • ChemScene. (2024).[1][7] Product Analysis: 5-Bromo-4-chloronicotinaldehyde (CAS 1060802-24-5).[1][3]Link[1]

    • Context: Verification of starting material specifications and commercial availability for scale-up.[1]

  • American Chemical Society (ACS) GCI. (2015).[1] Reagent Guide: Alkylation and

    
     Scaling.Link
    
    • Context: General best practices for scaling nucleophilic arom

Sources

Suzuki-Miyaura coupling conditions for 5-Bromo-4-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-methoxynicotinaldehyde

Abstract & Strategic Analysis

5-Bromo-4-methoxynicotinaldehyde is a highly functionalized pyridine scaffold, serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., for PI3K or EGFR pathways) and complex heterocyclic natural products. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electrophilic handle (C5-Br), a directing/activating group (C4-OMe), and a reactive carbonyl (C3-CHO).

Mechanistic Challenges:

  • Electronic Activation vs. Deactivation: The C3-formyl group is strongly electron-withdrawing, activating the C5-position for oxidative addition. However, the C4-methoxy group is electron-donating by resonance, potentially deactivating the C5-Br bond compared to a simple 3-bromopyridine.

  • Chemosensitivity: The aldehyde moiety is susceptible to nucleophilic attack, Cannizzaro disproportionation, or aldol condensation under the basic conditions required for transmetallation.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle (Pd-black formation).

Strategic Solution: To mitigate these risks, this protocol utilizes a Ligand-Accelerated Catalysis approach. We prioritize bidentate ligands (e.g., dppf) or bulky monodentate phosphines (e.g., XPhos) to prevent catalyst poisoning and ensure rapid oxidative addition. The base selection is tuned to K3PO4 or Na2CO3 to maintain a pH sufficient for boronate activation (~pH 9-10) without triggering aldehyde degradation.

Reaction Mechanism & Pathway

The reaction follows the canonical Suzuki-Miyaura catalytic cycle, optimized for electron-deficient heteroaryls.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 5-Bromo-4-methoxynicotinaldehyde TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activation of Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Product: 5-Aryl-4-methoxynicotinaldehyde RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition to the C5-Br bond and the critical base activation step.

Experimental Protocol

Method A: General Robust Protocol (High Throughput)

Recommended for simple aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 5-Bromo-4-methoxynicotinaldehyde (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

    • Rationale: The bidentate ferrocenyl ligand prevents Pd coordination to the pyridine nitrogen.

  • Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

    • Rationale: Water is strictly required for the formation of the reactive hydroxoboronate species.

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Deoxygenation (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 10 minutes. Oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 90 °C for 4–12 hours.

    • Monitoring: Check via LC-MS or TLC (EtOAc/Hexane). Look for the disappearance of the bromide (approx.[2] UV 254 nm).

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Dilute with EtOAc and wash with Water (x2) and Brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography.

    • Note: The product is moderately polar due to the pyridine nitrogen and aldehyde. A gradient of 0-50% EtOAc in Hexanes is typically effective.

Method B: Optimized Protocol for Sterically Hindered/Sensitive Partners

Recommended if Method A fails or for ortho-substituted boronic acids.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Rationale: XPhos is a bulky, electron-rich ligand that facilitates oxidative addition on electron-rich rings and promotes reductive elimination in sterically crowded systems.

  • Base: K₃PO₄ (3.0 equiv)

    • Rationale: Potassium phosphate is milder than carbonate, reducing the risk of aldehyde side reactions (Cannizzaro).

  • Solvent: Toluene : n-Butanol : Water (4:1:1)

Workflow & Troubleshooting Logic

Workflow Start Start: 5-Br-4-OMe-Nicotinaldehyde Screen Standard Condition: Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C Start->Screen Check LC-MS Analysis @ 4h Screen->Check Success >90% Conversion: Proceed to Workup Check->Success Clean Fail1 Low Conversion (<20%) Check->Fail1 Stalled Fail2 Debromination (Ar-H) Check->Fail2 Side Product Fail3 Aldehyde Degradation Check->Fail3 Decomp Action1 Switch to XPhos/Pd2(dba)3 Increase Temp to 110°C Fail1->Action1 Action2 Use Anhydrous Conditions Base: CsF, Solvent: DMF Fail2->Action2 Action3 Switch Base to K3PO4 Lower Temp to 70°C Fail3->Action3

Figure 2: Decision matrix for optimizing reaction conditions based on intermediate analysis.

Data Summary & Reference Standards

ParameterStandard ConditionOptimized (Difficult)Rationale
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ / XPhosXPhos prevents N-coordination poisoning.
Base K₂CO₃K₃PO₄Phosphate minimizes aldehyde side-reactions.
Solvent Dioxane/H₂O (4:1)Toluene/n-BuOH/H₂OToluene system is better for solubility of greasy substrates.
Temp 90 °C100-110 °CHigher energy barrier for hindered couplings.
Time 4-8 h12-16 hSlower kinetics for bulky nucleophiles.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

  • BenchChem Application Note. (2025). Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Technical Library. Link

Sources

Sonogashira coupling reaction parameters for 5-Bromo-4-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized parameters for the Sonogashira cross-coupling of 5-Bromo-4-methoxynicotinaldehyde (CAS: 1289161-72-3). This substrate represents a unique challenge in medicinal chemistry due to its dense functionalization: an electron-deficient pyridine core, a reactive aldehyde at C3, a sterically demanding methoxy group at C4, and the reactive bromine at C5.

Successful coupling at the C5 position enables the synthesis of 5-alkynylnicotinaldehydes, which are critical precursors for furo[2,3-c]pyridines (via subsequent cyclization) and kinase inhibitors. This guide prioritizes chemoselectivity—preserving the aldehyde functionality while ensuring high conversion of the aryl bromide.

Strategic Analysis: Substrate Reactivity

Before initiating the protocol, it is vital to understand the electronic and steric environment of the substrate.

Electronic "Push-Pull" Dynamics
  • Activation (The "Pull"): The pyridine nitrogen (N1) and the aldehyde (C3-CHO) are electron-withdrawing groups (EWG). They decrease electron density at the C5-Br bond, facilitating the Oxidative Addition step of the catalytic cycle.

  • Deactivation (The "Push"): The methoxy group at C4 is an electron-donating group (EDG) by resonance. Being ortho to the bromine, it increases electron density, potentially slowing down oxidative addition compared to a simple bromopyridine.

  • The Net Result: The substrate is moderately reactive. Standard Pd(0) sources are sufficient, but elevated temperatures (60–80 °C) are required compared to aryl iodides.

Chemoselectivity Risks

The C3-Aldehyde is the "Achilles' heel" of this reaction.

  • Risk: Strong bases (e.g., NaOH, NaOtBu) can trigger Cannizzaro reactions or Aldol condensations .

  • Solution: Use mild amine bases (Triethylamine or Diisopropylamine).[1]

  • Risk: Nucleophilic attack by the alkyne anion on the aldehyde (favored in the absence of Cu).

  • Solution: strictly adhere to the Sonogashira (Pd/Cu) cycle to ensure the alkyne is sequestered as a Copper-acetylide.

Optimized Experimental Protocol

Method A: The "Gold Standard" (Pd/Cu System)

This protocol balances cost, reproducibility, and yield. It is the recommended starting point for terminal alkynes (phenylacetylene, trimethylsilylacetylene, etc.).

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.05-Bromo-4-methoxynicotinaldehyde
Alkyne Nucleophile1.2 – 1.5Terminal Alkyne
Catalyst Pd Source0.05 (5 mol%)Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
Co-Catalyst Transmetallation0.02 (2 mol%)CuI (Copper(I) Iodide)
Base Acid Scavenger3.0Et₃N (Triethylamine)
Solvent MediumN/ADMF (Dimethylformamide) [Anhydrous]
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with:

    • 5-Bromo-4-methoxynicotinaldehyde (1.0 mmol, 216 mg)

    • Pd(PPh₃)₂Cl₂ (35 mg, 5 mol%)

    • CuI (4 mg, 2 mol%)

    • Note: If the alkyne is a solid, add it here.

  • Degassing (Critical): Cap the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon (repeat 3 times) to remove O₂. Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Solvent/Base Addition: Syringe in anhydrous DMF (5 mL) and Triethylamine (0.42 mL, 3.0 mmol).

  • Alkyne Addition: If liquid, add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction:

    • Heat the mixture to 65 °C .

    • Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS.

    • Endpoint: usually 4–6 hours.[2] The aldehyde spot (Rf ~0.4) should disappear, replaced by a highly fluorescent product spot.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (2 x 15 mL). The ammonium chloride wash is vital to sequester copper species (turns blue).

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography on silica gel. Gradient: 0% → 30% EtOAc in Hexanes.

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle specifically adapted for this substrate, highlighting the steric interaction of the C4-Methoxy group.

SonogashiraMechanism cluster_sterics Steric Influence PreCat Pd(PPh3)2Cl2 (Pre-catalyst) Pd0 Pd(0)L2 (Active Species) PreCat->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting for Aryl Bromides) Pd0->OxAdd Complex1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->Complex1 TransMet Transmetallation (Cu-Acetylide enters) Complex1->TransMet Complex2 Pd(II) Complex (Ar-Pd-Alkyne) TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 5-Alkynyl-4-methoxy- nicotinaldehyde RedElim->Product Substrate 5-Bromo-4-methoxy- nicotinaldehyde Substrate->OxAdd + Substrate Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet Cu-Acetylide

Caption: Catalytic cycle of the Sonogashira coupling. The C4-methoxy group exerts steric pressure during the oxidative addition and transmetallation steps.

Optimization Parameters

If the standard protocol yields <50%, consult this optimization matrix.

ParameterVariationRationale
Solvent THF instead of DMFUse if workup is difficult (THF is easier to evaporate). Note: Reaction will be slower (lower boiling point).
Catalyst Pd(dppf)Cl₂ Use if the C4-methoxy sterics are severe. The bidentate ligand (dppf) forces a larger bite angle, potentially facilitating reductive elimination.
Base Cs₂CO₃ (in Dioxane)Use if the aldehyde is degrading. Inorganic bases are heterogeneous and sometimes gentler on sensitive electrophiles than amines.
Temperature 80–90 °C Required for bulky alkynes (e.g., TIPS-acetylene).

Troubleshooting Guide

Issue 1: Homocoupling (Glaser Coupling)
  • Symptom: Isolation of diyne (R-C≡C-C≡C-R) instead of product.

  • Cause: Presence of Oxygen.[3][4]

  • Fix: Degas solvents more rigorously (Freeze-Pump-Thaw method is superior to bubbling). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar species.

Issue 2: No Reaction (Starting Material Recovery)
  • Symptom: TLC shows only starting material after 6 hours.

  • Cause: Catalyst poisoning or deactivated bromide.

  • Fix:

    • Increase temperature to 90 °C.

    • Switch to a more electron-rich ligand system: Pd₂(dba)₃ + XPhos . XPhos is excellent for sterically hindered aryl chlorides/bromides.

Issue 3: Aldehyde Degradation
  • Symptom: Complex mixture/tar at the baseline of TLC.

  • Cause: Base-mediated condensation.

  • Fix: Switch to Method B (Copper-Free Sonogashira) .

    • Conditions: Pd(OAc)₂, PPh₃, Pyrrolidine (base), Water/Acetone mix. Copper-free variants often use milder conditions but require more active Pd species.

References

  • Sonogashira Coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. (Seminal review on catalyst/solvent effects).

  • Li, J. J. (2014).[5] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for mechanism validation).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methoxynicotinaldehyde (CAS 1289161-72-3)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, grounded in established chemical principles.

Section 1: Synthesis Strategy and Starting Material

The most reliable and common route to 5-Bromo-4-methoxynicotinaldehyde involves the formylation of a key precursor, 3-Bromo-4-methoxypyridine. The overall strategy hinges on the successful synthesis and purification of this starting material, followed by a regioselective introduction of the aldehyde group at the C-5 position.

Synthesis_Overview cluster_formylation Formylation Methods SM 3-Bromo-4-methoxypyridine M1 Directed ortho-Metalation (DoM) + Formylation SM->M1 1. Strong Base (LTMP/n-BuLi) 2. DMF M2 Vilsmeier-Haack Reaction SM->M2 POCl3, DMF P 5-Bromo-4-methoxynicotinaldehyde M1->P M2->P

Caption: High-level synthetic routes to the target compound.

FAQ: What is the recommended route for synthesizing the precursor, 3-Bromo-4-methoxypyridine?

Answer: Direct bromination of 4-methoxypyridine can be challenging. Therefore, a more controlled and common approach is a nucleophilic aromatic substitution (SNAr) reaction starting from a dihalogenated pyridine, such as 3-bromo-4-chloropyridine or 3-bromo-4-nitropyridine. The different reactivities of the substituents on the pyridine ring allow for the selective replacement of the group at the C-4 position with a methoxy group using sodium methoxide.[3] The methoxy group is an electron-donating group that modulates the electronic properties of the pyridine ring, which is a crucial feature for the subsequent formylation step.[3]

Alternatively, a Sandmeyer-type reaction can be employed, starting from 4-methyl-3-aminopyridine. This involves diazotization followed by bromination.[4]

Section 2: The Formylation Step - Introducing the Aldehyde

The critical step is the regioselective formylation at the C-5 position of 3-Bromo-4-methoxypyridine. The C-5 position is activated by the electron-donating methoxy group at C-4 and is sterically accessible. Two primary methods are recommended, each with distinct advantages and challenges.

FeatureDirected ortho-Metalation (DoM)Vilsmeier-Haack Reaction
Reagents Strong base (n-BuLi, LTMP), Formylating agent (DMF)Phosphorus oxychloride (POCl₃), DMF
Mechanism Deprotonation at C-5 (directed by methoxy group) to form an aryllithium species, followed by nucleophilic attack on DMF.[5][6]Formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is attacked by the electron-rich pyridine ring.[7][8]
Temperature Cryogenic (-78 °C)0 °C to moderate heating
Key Advantages High regioselectivity often achievable; powerful method for generating functionalized aryllithiums.[6]Milder conditions than DoM; avoids highly pyrophoric alkyllithiums.
Common Issues Strict requirement for anhydrous conditions; potential for "halogen dance" side reactions[5]; precise temperature control is critical.The Vilsmeier reagent is a weak electrophile, requiring an activated aromatic system.[7][9] The reaction can be sluggish.
Subsection 2.1: Troubleshooting Directed ortho-Metalation (DoM) and Formylation
FAQ: My DoM reaction yield is very low. What are the most common causes?

Answer: Low yields in lithiation-formylation reactions are almost always traced back to a few critical parameters:

  • Moisture: Alkyllithium reagents like n-BuLi and the resulting lithiated pyridine intermediate are extremely strong bases and will be instantly quenched by trace amounts of water in your solvent or on your glassware. Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.

  • Temperature Control: These reactions must be maintained at low temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate and to minimize side reactions.[5] Allowing the temperature to rise prematurely is a common cause of failure.

  • Reagent Quality: The titer (concentration) of your n-butyllithium solution should be known and verified. Old or improperly stored n-BuLi will have a lower effective concentration, leading to incomplete lithiation.

  • Incomplete Reaction: The lithiation step may require sufficient time for complete deprotonation. Monitoring the reaction by quenching small aliquots with D₂O and analyzing by ¹H NMR can help optimize this.[6]

Troubleshooting_Yield Start Low Yield Observed Check_Moisture Are all reagents and glassware scrupulously dry? Start->Check_Moisture Check_Temp Was temperature maintained at -78°C throughout? Check_Moisture->Check_Temp Yes Solution_Dry ACTION: Oven-dry glassware. Use freshly distilled anhydrous solvents. Check_Moisture->Solution_Dry No Check_Reagent Is the n-BuLi titer accurate and the reagent fresh? Check_Temp->Check_Reagent Yes Solution_Temp ACTION: Use cryo-cool or dry ice/acetone bath. Monitor internal temperature. Check_Temp->Solution_Temp No Check_Side_Rxn TLC/LCMS shows multiple products? Check_Reagent->Check_Side_Rxn Yes Solution_Reagent ACTION: Titrate n-BuLi solution before use. Check_Reagent->Solution_Reagent No Solution_Side_Rxn ANALYSIS: Consider halogen dance or incorrect regioselectivity. See FAQ on side reactions. Check_Side_Rxn->Solution_Side_Rxn Yes

Caption: Decision flowchart for troubleshooting low reaction yield.

Experimental Protocol: DoM and Formylation

This protocol is adapted from methodologies described for similar substituted pyridines and should be optimized for your specific setup.[5][10]

  • Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add 3-Bromo-4-methoxypyridine (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Lithiating: Stir the mixture at -78 °C for 30-60 minutes.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, ~1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Subsection 2.2: Troubleshooting the Vilsmeier-Haack Reaction
FAQ: My Vilsmeier-Haack reaction is not proceeding. What can I do?

Answer: The Vilsmeier-Haack reaction relies on an electrophilic aromatic substitution mechanism.[8] The Vilsmeier reagent itself is a relatively weak electrophile.[7][9]

  • Ring Activation: The reaction works best on electron-rich aromatic systems.[8] While the 4-methoxy group on the pyridine ring is activating, if the reaction is sluggish, it indicates the nucleophilicity of the ring is insufficient.

  • Reagent Formation: The Vilsmeier reagent is formed in situ from POCl₃ and DMF.[8] Ensure your POCl₃ is of high quality, as it can degrade over time. The reaction to form the reagent is exothermic; it is typically performed by adding POCl₃ to DMF at 0 °C.

  • Temperature: While often initiated at low temperatures, the substitution step may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine if starting material is being consumed. If not, consider slowly raising the temperature to 40-60 °C.

  • Hydrolysis: The final step is the hydrolysis of the iminium ion intermediate to the aldehyde.[8] This requires an aqueous workup, often with a mild base like sodium bicarbonate or sodium acetate, to neutralize the acidic reaction mixture. Incomplete hydrolysis will result in low yields of the aldehyde.

Section 3: Product Purification and Characterization

FAQ: How should I purify the final product? My crude material is a dark oil.

Answer: It is common for crude products from these reactions to be dark or oily due to polymeric byproducts. The choice of purification depends on the scale and impurity profile.

  • Column Chromatography: This is the most reliable method for separating the target aldehyde from unreacted starting material and byproducts. A gradient elution on silica gel, typically starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is effective.

  • Recrystallization: If the crude product is a solid and relatively pure (>90% by TLC or ¹H NMR), recrystallization can be an excellent final purification step.[11] Test various solvent systems; a good starting point is an alcohol like ethanol or a mixed solvent system like ethyl acetate/hexane.[12] Dissolve the crude material in the minimum amount of hot solvent and allow it to cool slowly to induce crystallization.

References
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]

  • ResearchGate. (2020, April 24). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Arylation of an Ester Enolate: Methyl 2-(3-Methoxyphenyl)-2-methylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]

  • MDPI. (2022, April 15). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • Angene. (n.d.). 5-Bromo-4-methoxynicotinaldehyde. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • ACS Omega. (2023, March 16). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

  • ResearchGate. (2022, July 18). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

Sources

Purification strategies for 5-Bromo-4-methoxynicotinaldehyde reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-4-methoxynicotinaldehyde (CAS: 1060802-32-7 / 1289161-72-3) Document Type: Troubleshooting Guide & FAQ Last Updated: 2026-02-25[1]

Executive Summary & Molecule Profile

5-Bromo-4-methoxynicotinaldehyde is a critical "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and protein degraders (PROTACs).[1] However, its purification presents a dual challenge:

  • Amphoteric Nature: The pyridine nitrogen is basic, leading to strong interactions with acidic silanols on silica gel (tailing).[2]

  • Chemical Instability: The C4-methoxy group is susceptible to hydrolysis (yielding 4-pyridones), and the C3-aldehyde is prone to oxidation (yielding nicotinic acids) or Cannizzaro disproportionation.

This guide provides self-validating purification strategies designed to maximize yield while preserving the integrity of this sensitive intermediate.

Critical Troubleshooting (FAQ Format)

Issue 1: "My compound streaks/tails severely on silica columns, ruining separation."

Diagnosis: The basic nitrogen of the pyridine ring is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel surface.[2] This non-specific interaction causes peak broadening and tailing.[2]

Corrective Protocol: You must deactivate the silica surface.

  • The TEA Block: Pre-wash your column with the mobile phase containing 1–3% Triethylamine (TEA) . Continue to include 1% TEA in your elution solvent.

  • Mechanism: TEA is more basic than the pyridine; it preferentially binds to the silanol sites, effectively "capping" them and allowing your product to elute based solely on polarity.

  • Alternative: If TEA is incompatible with downstream steps, use DCM/MeOH/NH₄OH (90:9:1) as the polar eluent component.

Issue 2: "I see a new polar impurity forming during workup/storage."

Diagnosis: This is likely 5-bromo-4-hydroxynicotinaldehyde (the pyridone tautomer).

  • Cause: The C4-methoxy group in electron-deficient pyridines is a "vinylogous ester." It hydrolyzes easily under acidic conditions or prolonged exposure to moisture.

  • Verification: Check NMR. A loss of the methoxy singlet (~4.0 ppm) and appearance of a broad NH/OH signal indicates hydrolysis.

Corrective Protocol:

  • pH Control: Never use acidic washes (e.g., 1M HCl) to remove unreacted amines during workup.[1] Use saturated NH₄Cl or phosphate buffer (pH 6–7).

  • Drying: Store the purified solid under Ar/N₂ at -20°C. Ensure all solvents are anhydrous during recrystallization.

Issue 3: "How do I separate the product from the non-aldehyde starting material without a column?"

Diagnosis: Chromatography is often unnecessary if the main impurity lacks an aldehyde group (e.g., unreacted 3,5-dibromopyridine or 4-methoxypyridine derivatives).[1]

Corrective Protocol: Utilize the Bisulfite Adduct Purification (The "Brindle" Method) .[3] This chemically selective extraction pulls the aldehyde into the aqueous phase, leaving non-aldehydes in the organic phase.

Advanced Purification Workflows

Strategy A: The Bisulfite Chemical Extraction (Recommended)

This method avoids silica gel entirely and is scalable for multi-gram batches.

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[3]

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of EtOAc.

  • Adduct Formation: Add 3–5 equivalents of saturated aqueous NaHSO₃. Vigorously stir/shake for 30–60 minutes.

    • Observation: A precipitate may form (the bisulfite adduct). This is normal.

  • Phase Wash:

    • If solids form: Filter the solid adduct and wash with EtOAc. The solid is your "protected" product.

    • If no solids: Separate the layers. Keep the Aqueous Layer (contains product). Wash the aqueous layer 2x with EtOAc to remove non-aldehyde impurities.

  • Regeneration:

    • Combine the aqueous layer (or suspended solid) with fresh EtOAc.

    • Slowly add 10% NaOH or saturated Na₂CO₃ while stirring until pH > 10.

    • Mechanism:[1][4][5] Base destroys the bisulfite adduct, liberating the free aldehyde back into the EtOAc.[6]

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate.

Visual Workflow: Bisulfite Extraction

BisulfitePurification cluster_legend Key Principle Start Crude Mixture (Aldehyde + Impurities) AddBisulfite Add Sat. NaHSO3 (aq) + EtOAc Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Contains Non-Aldehydes) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer/Solid (Bisulfite Adduct) PhaseSep->AqLayer Bottom Layer Waste Discard OrgLayer->Waste Wash Wash Aq. with EtOAc (Remove trace impurities) AqLayer->Wash Basify Add Base (NaOH/Na2CO3) Extract into EtOAc Wash->Basify FinalProduct Pure 5-Bromo-4-methoxy nicotinaldehyde Basify->FinalProduct Info Reversible Adduct: R-CHO + HSO3- <-> R-CH(OH)SO3-

Caption: Logic flow for chemically selective purification of aldehydes using sodium bisulfite.

Strategy B: Chromatographic Optimization

If chromatography is required (e.g., to separate regioisomers), use the following solvent systems.

Solvent SystemRatio (v/v)AdditiveApplication
Hexane / EtOAc 80:20 → 50:501% Et₃N General purification.[1] Removes non-polar halides.
DCM / MeOH 98:2 → 95:50.5% NH₄OH For polar impurities or if compound is insoluble in Hex/EtOAc.
Toluene / Acetone 90:10NoneExcellent for separating regioisomers of bromopyridines.

Data & Stability Reference

Solubility Profile
  • Water: Insoluble (unless as bisulfite adduct).

  • DCM/Chloroform: Highly Soluble.

  • Hexanes: Poor Solubility (useful for triturating impurities).

Impurity Identification Table

Use this table to identify peaks in your LC-MS or NMR.

Impurity TypeLikely OriginDetection CharacteristicRemoval Strategy
3,5-Dibromopyridine Starting Material (Lithiation route)Non-polar, no aldehyde proton.[1]Hexane wash or Bisulfite method.[3]
5-Bromo-4-hydroxynicotinic acid Oxidation (Air exposure)Very polar, broad COOH peak.[1]NaHCO₃ wash (removes acid into aq. layer).
4-Pyridone derivative Hydrolysis (Acidic workup)Loss of OMe singlet; Broad NH.Difficult to separate; prevent formation by keeping pH > 7.

Decision Matrix for Researchers

Use this logic tree to select the correct purification method immediately after reaction workup.

DecisionTree Start Crude Reaction Mixture CheckTLC Check TLC/LCMS Impurity Profile Start->CheckTLC NonAldehyde Major Impurity: Non-Aldehyde (SM) CheckTLC->NonAldehyde SM Present Regioisomer Major Impurity: Regioisomer CheckTLC->Regioisomer Isomers Present Acidic Major Impurity: Carboxylic Acid CheckTLC->Acidic Oxidation ActionBisulfite Method A: Bisulfite Extraction NonAldehyde->ActionBisulfite ActionColumn Method B: Column (Toluene/Acetone) Regioisomer->ActionColumn ActionWash Method C: Basic Wash (NaHCO3) Acidic->ActionWash

Caption: Decision matrix for selecting the optimal purification strategy based on impurity profile.[1]

References

  • Boucher, M. M., et al. (2017).[1][3] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Describes the "Brindle Bisulfite Workup" mechanics).

    • [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for pyridine purification and pKa considerations).

    • [1]

  • BenchChem Technical Support. (2025).

  • Kjell, D. P., et al. (1999).[1][8] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry. (Alternative regeneration using TMS-Cl if base sensitivity is extreme).[8]

    • [1]

Sources

Technical Support Center: Optimizing Solvent Selection for 5-Bromo-4-methoxynicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for optimizing solvent selection in reactions involving 5-Bromo-4-methoxynicotinaldehyde. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in palladium-catalyzed cross-coupling reactions and other transformations involving this versatile building block. This guide provides in-depth, field-proven insights to troubleshoot common experimental challenges and enhance reaction efficiency and reproducibility.

Introduction: The Critical Role of the Solvent

The choice of solvent is a critical parameter in reactions with 5-Bromo-4-methoxynicotinaldehyde, profoundly influencing reaction rates, yields, and side-product profiles. The solvent does not merely act as a medium for the reactants but actively participates in the reaction by:

  • Solubilizing Reactants and Reagents: Ensuring all components, including the substrate, catalyst, ligands, and base, are sufficiently dissolved is paramount for a successful reaction.

  • Influencing Catalyst Activity and Stability: Solvents can coordinate to the metal center of the catalyst, affecting its electronic properties and stability.[1]

  • Mediating the Role of Bases: The effectiveness of a base is often tied to its solubility and the solvent's ability to facilitate its dissociation.[2]

  • Stabilizing Intermediates and Transition States: The polarity of the solvent can stabilize charged intermediates, thereby influencing the reaction pathway and rate.[3]

The unique structure of 5-Bromo-4-methoxynicotinaldehyde, featuring a pyridine ring, a bromo substituent, a methoxy group, and an aldehyde, presents specific challenges and opportunities in solvent selection. The pyridine nitrogen, in particular, can coordinate to and potentially poison the palladium catalyst, a common issue with pyridine-containing substrates.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction with 5-Bromo-4-methoxynicotinaldehyde is not going to completion, and I suspect a solubility issue. How do I choose a better solvent?

A1: Incomplete reactions are frequently due to poor solubility of the starting material or other reagents. 5-Bromo-4-methoxynicotinaldehyde, with its polar functional groups, is expected to have better solubility in polar aprotic solvents.

  • Initial Assessment: Start by visually inspecting your reaction mixture. If you observe solid particles that do not dissolve upon heating, solubility is likely a problem.

  • Solvent Screening: A systematic solvent screening is the most effective approach. Test the solubility of 5-Bromo-4-methoxynicotinaldehyde in a range of common solvents. While experimental data for this specific compound is limited, a qualitative assessment can be performed by adding a small amount of the solid to a vial containing the solvent and observing its dissolution at room temperature and upon gentle heating.

  • Recommended Solvents to Screen:

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving polar organic molecules.[1]

    • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are commonly used in cross-coupling reactions and can be good starting points.[5]

    • Aromatic Solvents: Toluene is a less polar option but is often used in reactions like the Buchwald-Hartwig amination.[6]

  • Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane) and water is often employed to dissolve both the organic substrate and the inorganic base.[7][8]

Q2: I am observing low yields in my Suzuki coupling reaction with 5-Bromo-4-methoxynicotinaldehyde. Could the solvent be the culprit?

A2: Yes, the solvent plays a crucial role in the Suzuki-Miyaura coupling. Low yields can often be traced back to an inappropriate solvent choice.

  • Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to deactivation.[3] Bulky ligands are often used to mitigate this, but the solvent can also play a role. Highly coordinating solvents like DMF can sometimes compete with the desired ligands for binding to the palladium center.[1]

  • Base Inefficiency: The base is critical for activating the boronic acid in the transmetalation step.[2] The base must have sufficient solubility in the chosen solvent to be effective. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have better solubility in solvent mixtures containing water.[2]

  • Recommended Solvent Systems for Suzuki Coupling:

    • Dioxane/Water or Toluene/Water Mixtures: These are classic choices for Suzuki reactions, as they facilitate the dissolution of both the organic substrate and the inorganic base.[9][10] A typical ratio is 4:1 or 10:1 (organic solvent to water).

    • DMF: While it can be a good solubilizing agent, be mindful of its potential to interfere with the catalyst. It may be a good option if your substrate has very poor solubility in other solvents.[5]

Q3: For a Buchwald-Hartwig amination, what are the best solvents to start with for 5-Bromo-4-methoxynicotinaldehyde?

A3: The Buchwald-Hartwig amination is also sensitive to the solvent choice, which can influence both the catalyst's activity and the base's effectiveness.

  • Commonly Used Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used solvents for this reaction.[11]

  • Base Considerations: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used. These bases are more soluble in ethereal and aromatic solvents than in highly polar aprotic solvents.

  • Avoiding Catalyst Inhibition: As with the Suzuki coupling, catalyst poisoning by the pyridine nitrogen is a concern. The use of bulky, electron-rich phosphine ligands is crucial.[12] The solvent should be chosen to complement the ligand and not compete for coordination to the palladium center.

Q4: Can I use protic solvents like ethanol or isopropanol for my cross-coupling reaction?

A4: While some palladium-catalyzed reactions can be performed in protic solvents, they are generally not the first choice for reactions with aryl bromides like 5-Bromo-4-methoxynicotinaldehyde.

  • Potential for Side Reactions: Protic solvents can participate in side reactions, such as the reduction of the aryl halide or solvolysis.

  • Catalyst Compatibility: The stability and activity of the palladium catalyst can be different in protic solvents.

  • Exceptions: Some specific "ligand-free" Suzuki reactions have been developed using alcohols or aqueous systems.[2] However, for a complex substrate like 5-Bromo-4-methoxynicotinaldehyde, starting with well-established aprotic solvent systems is recommended.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to solvent selection in reactions with 5-Bromo-4-methoxynicotinaldehyde.

Problem Potential Cause Related to Solvent Troubleshooting Steps & Rationale
Low or No Conversion 1. Poor Solubility of Starting Material: The substrate is not fully dissolved, leading to a heterogeneous reaction mixture and slow reaction rates.* Action: Switch to a more polar aprotic solvent like DMF or DMSO.[1] * Rationale: These solvents have higher solvating power for polar organic molecules. * Action: Try a solvent mixture, such as dioxane/water for Suzuki reactions.[7] * Rationale: Water can help dissolve inorganic bases and facilitate the reaction.
2. Poor Solubility of Base: The base is not sufficiently dissolved to participate effectively in the catalytic cycle.* Action: For Suzuki reactions, add a small amount of water to your organic solvent (e.g., dioxane, toluene).[8] * Rationale: Water enhances the solubility of inorganic bases like K₂CO₃ or K₃PO₄.[2] * Action: For Buchwald-Hartwig aminations, ensure you are using a base compatible with your solvent (e.g., NaOtBu in toluene or dioxane).
Low Yield with Byproduct Formation 1. Solvent-Induced Catalyst Deactivation: The solvent is coordinating too strongly to the palladium center, inhibiting the catalytic cycle or promoting catalyst decomposition.* Action: If using a highly coordinating solvent like DMF, try switching to a less coordinating one like dioxane or toluene.[1] * Rationale: This can reduce competition with the phosphine ligand for binding to the palladium.
2. Solvent Participation in Side Reactions: The solvent itself is reacting under the reaction conditions.* Action: Ensure your solvent is pure and anhydrous. * Rationale: Impurities or water can lead to unwanted side reactions.
Inconsistent Results 1. Variable Solvent Quality: The purity and water content of the solvent vary between batches.* Action: Use high-purity, anhydrous solvents from a reliable supplier. * Rationale: Trace impurities can have a significant impact on catalytic reactions.[13] * Action: Consider using a freshly distilled or dried solvent.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening (Qualitative)

This protocol provides a quick method to assess the solubility of 5-Bromo-4-methoxynicotinaldehyde in various solvents.

Materials:

  • 5-Bromo-4-methoxynicotinaldehyde

  • A selection of solvents to test (e.g., Toluene, 1,4-Dioxane, THF, DMF, DMSO, Acetonitrile)

  • Small vials (e.g., 1-dram vials) with caps

  • Spatula

  • Hot plate with stirring capabilities (optional)

Procedure:

  • Add a small, consistent amount (e.g., ~5 mg) of 5-Bromo-4-methoxynicotinaldehyde to each vial.

  • Add 1 mL of a different solvent to each vial.

  • Cap the vials and shake or vortex them vigorously for 1 minute at room temperature.

  • Observe and record the degree of dissolution in each solvent (e.g., fully dissolved, partially dissolved, insoluble).

  • For solvents where the compound is not fully dissolved, gently heat the vial (e.g., to 50-60 °C) with stirring and observe any changes in solubility.

  • Tabulate your observations to guide your solvent choice for the reaction.

Protocol 2: Starting Conditions for a Suzuki-Miyaura Coupling Reaction

This is a general starting point for the Suzuki coupling of 5-Bromo-4-methoxynicotinaldehyde. Optimization of the ligand, base, and temperature will likely be necessary.

Materials:

  • 5-Bromo-4-methoxynicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂ (0.02 equiv) with a suitable phosphine ligand (e.g., SPhos, 0.04 equiv)

  • K₂CO₃ or K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add 5-Bromo-4-methoxynicotinaldehyde, the arylboronic acid, and the base.

  • If using a solid palladium catalyst and ligand, add them to the vessel.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • If using a palladium precursor like Pd(OAc)₂, prepare a stock solution of the catalyst and ligand in a small amount of degassed solvent and add it to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

Protocol 3: Starting Conditions for a Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of 5-Bromo-4-methoxynicotinaldehyde.

Materials:

  • 5-Bromo-4-methoxynicotinaldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or another suitable Buchwald ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add 5-Bromo-4-methoxynicotinaldehyde, the palladium precursor, the ligand, and the base to the reaction vessel.

  • Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[11]

Data Presentation

Table 1: Properties of Common Solvents for Cross-Coupling Reactions
SolventDielectric Constant (20°C)Boiling Point (°C)PolarityNatureCommon Uses
Toluene2.38111NonpolarAproticBuchwald-Hartwig, Suzuki[14][15]
1,4-Dioxane2.21101NonpolarAprotic, CoordinatingSuzuki, Buchwald-Hartwig[14][16]
Tetrahydrofuran (THF)7.5866PolarAprotic, CoordinatingSuzuki, Negishi[14]
Acetonitrile37.582PolarAprotic, CoordinatingCan inhibit some Pd catalysts[14]
N,N-Dimethylformamide (DMF)36.7153PolarAprotic, CoordinatingGood for solubility, can be a ligand[1][14]

Visualizations

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Reaction Planned with 5-Bromo-4-methoxynicotinaldehyde solubility_check Is Solubility a Known Issue? start->solubility_check initial_solvent Select Standard Solvent System (e.g., Dioxane/H2O for Suzuki, Toluene for Buchwald-Hartwig) solubility_check->initial_solvent No screen_solvents Perform Qualitative Solvent Screening solubility_check->screen_solvents Yes run_reaction Run Reaction with Chosen Solvent System initial_solvent->run_reaction high_polarity_solvent Select High Polarity Aprotic Solvent (DMF, DMSO) screen_solvents->high_polarity_solvent high_polarity_solvent->run_reaction analyze_results Analyze Results (Conversion, Yield, Byproducts) run_reaction->analyze_results success Success! analyze_results->success High Yield, Clean Reaction troubleshoot Troubleshoot Based on Outcome (See Troubleshooting Guide) analyze_results->troubleshoot Low Yield or Byproducts optimize Optimize Reaction Conditions (Concentration, Temperature) troubleshoot->optimize optimize->run_reaction Troubleshooting_Low_Yield start Low Yield Observed check_solubility Check for Undissolved Solids in Reaction Mixture start->check_solubility solubility_issue Inadequate Solubility check_solubility->solubility_issue Yes catalyst_issue Potential Catalyst Inhibition/Deactivation check_solubility->catalyst_issue No change_solvent Switch to a More Polar Solvent (e.g., DMF) solubility_issue->change_solvent conditions_issue Suboptimal Conditions catalyst_issue->conditions_issue If ligand change doesn't help screen_ligands Screen Bulky Electron-Rich Ligands catalyst_issue->screen_ligands adjust_temp_conc Vary Temperature and Concentration conditions_issue->adjust_temp_conc change_solvent->start Re-run screen_ligands->start Re-run adjust_temp_conc->start Re-run

Caption: A logical flow for troubleshooting low reaction yields.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Li, A. Y. (2007). Dimethylformamide as a Carbon Monoxide Source in Fast Palladium-Catalyzed Aminocarbonylations of Aryl Bromides. The Journal of Organic Chemistry, 72(10), 3873-3876.
  • Wu, J. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? ChemRxiv.
  • Heravi, M. M., Ghavidel, M., & Mohammadkhani, L. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC advances, 8(49), 27834-27862.
  • Schoenebeck, F., & Denmark, S. E. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Gande, M., & Organ, M. G. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. BenchChem.
  • BenchChem. (2025).
  • Najera, C., & Pacheco, M. C. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc, 2010(8), 17-25.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
  • Buchwald, S. L., & Bolm, C. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Chemical Science, 14(22), 5963-5970.
  • Sulman, M. G., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 43, 691-696.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4966.
  • Muchtaridi, M., et al. (2021). Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol. Molecules, 26(7), 1904.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Haydl, A. M., & Buchwald, S. L. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 643.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Honeywell. (n.d.). Dielectric Constant. Burdick & Jackson.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • ResearchGate. (2014). Does anyone know the origin of the aqueous dioxane binary solvent system used for Suzuki cross-coupling reactions?.
  • Leitch, D. C., & Buchwald, S. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(19), 2827-2839.
  • Chemistry LibreTexts. (2023).
  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry.
  • Knowledge at UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents. BenchChem.
  • Karami, K., et al. (2014). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Journal of the Iranian Chemical Society, 11(5), 1337-1342.
  • Chem 2312H. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents.
  • STFC. (n.d.). Fast and Accurate Predictions of Physical-Chemical Properties of Drug-Like Molecules.
  • PubChem. (n.d.). 5-Bromo-4-methoxypyrimidine. PubChem.
  • BLD Pharm. (n.d.). 1211540-83-8|5-Bromo-4-methoxynicotinic acid|BLD Pharm. BLD Pharm.
  • MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.
  • Organ, M. G. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Van der Eycken, E. V., & Kappe, C. O. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4587.

Sources

Minimizing side products in 5-Bromo-4-methoxynicotinaldehyde condensation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5-Br-4-OMe: Minimizing Side Products & Optimizing Yield

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are working with 5-Bromo-4-methoxynicotinaldehyde (BMNA) . This is a deceptively simple molecule. While it appears to be a standard pyridine aldehyde, the C3-C4-C5 substitution pattern creates a unique "steric and electronic pressure cooker" that often leads to stalled reactions or "black tar" decomposition products rather than clean condensation.

This guide moves beyond standard textbook protocols to address the specific failure modes of this crowded intermediate.

Part 1: The Reactivity Landscape (Why Your Reaction Fails)

To minimize side products, you must understand the competition occurring in your flask. The BMNA molecule presents three distinct challenges during condensation (e.g., Knoevenagel, Aldol, or Schiff base formation):

  • The Steric Sandwich (Kinetic Barrier): The aldehyde at C3 is flanked by a methoxy group at C4 and a bromine at C5. This "buttressing effect" significantly retards nucleophilic attack.

  • The SNAr Trap (Thermodynamic Sink): The pyridine ring is electron-deficient. The presence of the aldehyde (EWG) and bromine (EWG) makes the C4-position highly electrophilic. Strong bases or hard nucleophiles can displace the methoxy group, leading to 4-hydroxynicotinaldehyde (pyridone tautomer), which is unreactive and halts the sequence.

  • The Cannizzaro Shunt: Like many pyridine aldehydes, BMNA is prone to base-mediated disproportionation (Cannizzaro reaction) if the condensation is slow and hydroxide ions are present.

Visualizing the Competitive Pathways

The following diagram illustrates the "Danger Zones" you must avoid.

ReactionPathways BMNA 5-Bromo-4-methoxy- nicotinaldehyde (Starting Material) Target Target Condensation Product (Desired) BMNA->Target Soft Base / Buffer Water Removal Pyridone 4-Hydroxy/Pyridone Derivative (Dead End) BMNA->Pyridone Hard Nucleophile High Heat Cannizzaro Alcohol + Acid Mixture (Side Product) BMNA->Cannizzaro Strong Alkali (NaOH) Aqueous Media BisAdduct Michael Bis-Adduct (Over-reaction) Target->BisAdduct Excess Nucleophile Uncontrolled Temp

Figure 1: Competitive reaction pathways for BMNA. Green represents the optimized path; red/yellow represent common failure modes caused by improper conditions.

Part 2: Troubleshooting Guides
Issue A: "My reaction turns dark red/black and TLC shows a baseline streak."

Diagnosis: Decomposition via SNAr displacement of the methoxy group. The Cause: You likely used a "hard" base (e.g., NaOH, NaOMe, KOH) or excessive heat to force the sluggish reaction. The methoxy group at C4 is a leaving group in this electron-poor system. The Fix:

  • Switch Base: Use a buffered amine system. Piperidine/Acetic Acid or Ammonium Acetate are the gold standards here. They catalyze the condensation without being strong enough to attack the C4 position.

  • Lower Temperature: Do not reflux immediately. Stir at room temperature for 2 hours, then gently warm to 50-60°C.

Issue B: "Starting material persists even after 24 hours (Stalled Reaction)."

Diagnosis: Steric Hindrance is preventing nucleophilic attack. The Cause: The C5-Bromo and C4-Methoxy groups physically block the approach of the nucleophile to the C3-Aldehyde. The Fix:

  • Chemical Water Removal: Equilibrium is your enemy. Add 4Å Molecular Sieves directly to the flask or use a Dean-Stark trap if using toluene.

  • Lewis Acid Catalysis: If amine bases fail, switch to a Lewis Acid protocol. TiCl4/Pyridine or Yb(OTf)3 can activate the carbonyl oxygen, pulling electron density away and inviting attack despite the steric crowd.

Issue C: "I see two spots close together: Product and a slightly more polar impurity."

Diagnosis: Cannizzaro Disproportionation or Bis-Addition . The Cause:

  • Cannizzaro: Presence of water and strong base.[1][2]

  • Bis-Addition: If using active methylenes (e.g., malononitrile), the product alkene is very electron-deficient and reacts with a second equivalent of nucleophile (Michael Addition). The Fix:

  • Stoichiometry: Use a slight excess of the aldehyde (1.1 equiv) rather than the nucleophile to starve the Michael addition.

  • Solvent: Switch to anhydrous ethanol or acetonitrile. Avoid water completely.

Part 3: Optimized Protocol (The "Safe" Method)

This protocol is designed to balance reactivity with stability, specifically for Knoevenagel or Aldol-type condensations of BMNA.

Reagents:

  • 5-Bromo-4-methoxynicotinaldehyde (1.0 equiv)

  • Active Methylene/Ketone Partner (1.0 - 1.1 equiv)

  • Piperidine (0.2 equiv)

  • Glacial Acetic Acid (0.2 equiv)

  • Solvent: Toluene (anhydrous) or Ethanol (anhydrous)

Step-by-Step Workflow:

  • The Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. If using Toluene, attach a Dean-Stark trap filled with toluene.[3]

  • Solvation: Dissolve BMNA and the coupling partner in the solvent (0.2 M concentration). Note: BMNA may require gentle warming to fully dissolve.

  • Catalyst Activation: Premix Piperidine and Acetic Acid in a small vial (forming piperidinium acetate in situ) and add to the main reaction flask.

    • Why? This buffer maintains a pH ~7-8, preventing base-catalyzed decomposition of the C4-OMe group.

  • The "Soft" Start: Stir at Room Temperature for 30 minutes .

    • Checkpoint: Check TLC.[3] You should see the formation of the intermediate iminium/enamine species (often a color change to yellow/orange).

  • Driving the Reaction:

    • If Toluene: Reflux with Dean-Stark to remove water.

    • If Ethanol: Add 4Å Molecular Sieves and heat to 60°C.

  • Monitoring: Monitor by TLC every 2 hours. Look for the disappearance of the aldehyde (distinct UV active spot).

    • Warning: If the solution turns opaque black, stop immediately and work up.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NH4Cl (removes residual pyridine/piperidine) and then Brine. Dry over Na2SO4.

Data Summary: Solvent & Base Impact

ConditionConversion (24h)Side Product ProfileRecommendation
NaOH / EtOH / RT < 40%High (Cannizzaro + Pyridone)AVOID
Piperidine / EtOH / Reflux 75-85%Moderate (Bis-adducts)⚠️ Monitor Closely
Pip/AcOH / Toluene / Dean-Stark > 90% Low (Cleanest Profile) PREFERRED
TiCl4 / THF / 0°C to RT > 95%Low (Requires dry technique)FOR DIFFICULT CASES
Part 4: Decision Logic for Troubleshooting

Use this flow to determine your next experimental move.

TroubleshootingFlow Start Start Troubleshooting Q1 Is the reaction mixture turning black/tarry? Start->Q1 Action1 STOP. S_NAr Decomposition. Switch to buffered amine base (Pip/AcOH) and lower temp. Q1->Action1 Yes Q2 Is SM remaining after 12 hours? Q1->Q2 No Yes1 Yes No1 No Action2 Steric Stalling. Add 4A Sieves or use Dean-Stark to remove water. Q2->Action2 Yes Q3 Is the product impure (multiple spots)? Q2->Q3 No Yes2 Yes No2 No Action3 Bis-Addition or Cannizzaro. Reduce nucleophile equivalents. Ensure anhydrous conditions. Q3->Action3 Yes Success Proceed to Workup Q3->Success No

Figure 2: Decision logic for troubleshooting reaction failures.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up this reaction? A: Proceed with extreme caution. While microwaves accelerate condensation, they also accelerate the SNAr displacement of the methoxy group. If you must use MW, keep the temperature below 80°C and use a non-basic solvent (e.g., Ethanol with Ammonium Acetate).

Q: Why is the order of addition important? A: Adding the base to the aldehyde before the nucleophile can trigger self-reaction or Cannizzaro. Always dissolve the aldehyde and the nucleophile (active methylene) together first, then add the catalyst. This ensures the catalyst encounters a mixture ready to react.

Q: My product is an oil that won't crystallize. How do I purify it? A: BMNA condensation products are often lipophilic. Avoid acid-base extraction as the pyridine ring can form salts that complicate separation. Flash chromatography on silica (neutralized with 1% Triethylamine) using Hexane:EtOAc is usually effective.

References
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Relevance: Establishes protocol for using nicotinonitrile derivatives in condensation, highlighting the stability limits of the pyridine ring.

  • Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives. Source: MDPI, Molecules. Relevance: Provides specific experimental conditions for condensing substituted pyridine aldehydes and handling chloro/bromo-substituted naphthyridines.

  • The Knoevenagel reaction: a review of the unfinished treasure map. Source: Taylor & Francis, Green Chemistry Letters and Reviews. Relevance: Authoritative review on mechanism, specifically the "Doebner modification" and amine-catalyzed pathways essential for avoiding side reactions.

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Source: Chemical Review and Letters. Relevance: Demonstrates the utility of multicomponent condensations for this class of molecules and catalyst recyclability.[4]

Sources

Technical Support Center: Palladium Residue Removal from 5-Bromo-4-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-4-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common and often challenging issue of removing residual palladium catalysts from this valuable intermediate. The presence of an aldehyde functional group can introduce specific complexities in the purification process, which this guide aims to clarify.

The information herein is structured to provide not just procedural steps but also the underlying scientific principles, empowering you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium residues from 5-Bromo-4-methoxynicotinaldehyde, an active pharmaceutical ingredient (API) intermediate?

A1: Palladium is a common catalyst in cross-coupling reactions, which are frequently used in the synthesis of complex organic molecules.[1] However, residual palladium in APIs or their intermediates is a significant concern for several reasons:

  • Toxicity: Palladium and its compounds can be toxic, and regulatory bodies like the FDA and EMA have established strict limits on their presence in final drug products.[2]

  • Downstream Reaction Interference: Residual palladium can interfere with subsequent synthetic steps, leading to unwanted side reactions, catalyst poisoning, or reduced yields.[2]

  • Product Stability: The presence of metal impurities can negatively impact the stability and shelf-life of the final API.[2]

Q2: What are the acceptable limits for palladium in pharmaceutical products according to ICH Q3D guidelines?

A2: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides Permitted Daily Exposure (PDE) values. For palladium, the PDEs are:

  • Oral: 100 µ g/day [1][3]

  • Parenteral: 10 µ g/day

  • Inhalation: 1 µ g/day

These PDE values are often converted to parts per million (ppm) based on the maximum daily dose of the drug product.[3][4] For an oral drug with a daily dose of 10 grams, the limit would be 10 ppm.[3]

Q3: What are the primary methods for removing palladium residues?

A3: The most common techniques include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers to bind the palladium.[2][5]

  • Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.[2][4]

  • Chromatography: Passing the reaction mixture through a stationary phase like silica gel or Celite to trap the palladium.[6][7]

  • Extraction: Using liquid-liquid extraction with a suitable solvent system to remove the palladium.[2][6]

The choice of method depends on factors such as the nature of the palladium species, the properties of the product, and the scale of the reaction.[1][8]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 5-Bromo-4-methoxynicotinaldehyde.

Q4: I've performed a Suzuki coupling to synthesize my product, and after a simple filtration through Celite, the palladium level is still over 500 ppm. What should I do next?

A4: Simple filtration is often insufficient for removing soluble palladium complexes.[9] Your next step should be to employ a more targeted approach. A decision-making workflow can help guide your choice.

G start High Pd Content (>500 ppm) after Celite Filtration scavenger Employ a Palladium Scavenger start->scavenger Primary Recommendation activated_carbon Activated Carbon Treatment start->activated_carbon Cost-Effective Alternative analysis Analyze Pd Content (ICP-MS) scavenger->analysis activated_carbon->analysis crystallization Recrystallization crystallization->analysis analysis->crystallization If Pd still high end Pd < 10 ppm analysis->end If Pd is within spec

Figure 1: Decision workflow for high palladium content.

Your primary options are:

  • Palladium Scavengers: These are materials with functional groups that have a high affinity for palladium.[2] Thiol-based scavengers are often very effective.[8][9]

  • Activated Carbon: This is a more economical but less specific option.[8][9] It can sometimes lead to product loss due to non-specific adsorption.[9]

Q5: I've tried using a silica-based thiol scavenger, but my product yield has dropped significantly. What could be the cause, and how can I mitigate this?

A5: Product loss during scavenger treatment can occur due to adsorption of your product onto the scavenger material. The aldehyde group in 5-Bromo-4-methoxynicotinaldehyde might interact with the scavenger support. To address this:

  • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Start with a small-scale experiment to determine the optimal ratio.[9]

  • Thorough Washing: After filtration, wash the scavenger thoroughly with a suitable solvent to recover any adsorbed product.[9]

  • Consider a Different Scavenger: Not all scavengers are created equal. Scavengers with different backbones (e.g., polystyrene vs. silica) or functional groups may have different affinities for your product.[10]

Q6: My final product has a persistent yellow or dark color, which I believe is from palladium. How can I remove the color and confirm the source?

A6: A persistent color is a strong indicator of residual palladium.[9]

  • Confirmation: The most reliable way to confirm and quantify the palladium content is by using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][11]

  • Decolorization: If you have already tried basic purification, a more robust method is needed. A batch treatment with a suitable scavenger resin or activated carbon followed by filtration can significantly reduce both the palladium level and the associated color.[9]

Q7: Can I use crystallization as the sole method for palladium removal?

A7: While crystallization can be an effective purification step, it may not always be sufficient on its own to remove palladium to the required levels.[4][8] In some cases, palladium can even become incorporated into the crystal lattice, making it very difficult to remove.[4][12] It is often more effective when used in combination with other methods, such as a scavenger treatment prior to crystallization.[5]

Experimental Protocols

Here are detailed protocols for common palladium removal techniques. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger (Batch Process)

This protocol is a general guideline. The optimal conditions (scavenger amount, time, temperature) should be determined experimentally.

  • Dissolution: Dissolve the crude 5-Bromo-4-methoxynicotinaldehyde in a suitable solvent (e.g., THF, Toluene).

  • Scavenger Addition: Add a thiol-based silica scavenger (e.g., 3-5 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a predetermined time (e.g., 2-16 hours). Monitor the progress by analyzing small samples of the solution.[9]

  • Filtration: Once the scavenging is complete, filter the mixture to remove the scavenger resin.[9]

  • Washing: Wash the resin on the filter with the reaction solvent to ensure complete recovery of the product.[9]

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.[9]

  • Analysis: Analyze the final product for residual palladium content using ICP-MS to confirm the effectiveness of the removal process.[9]

Protocol 2: Palladium Removal Using Activated Carbon (Batch Process)

Activated carbon can be a cost-effective alternative to specialized scavengers.

  • Dissolution: Dissolve the crude product in a suitable solvent.[9]

  • Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension vigorously for a set time (e.g., 1-4 hours) at a specific temperature (e.g., room temperature or slightly elevated).[2]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[2]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[2]

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content and product purity.[2]

Data Summary: Comparison of Palladium Removal Methods
MethodAdvantagesDisadvantagesTypical Efficiency
Metal Scavengers High selectivity, high efficiency, broad applicability.[4][13]Higher cost, potential for product adsorption.[9]Can reduce Pd to <10 ppm.[14]
Activated Carbon Low cost, readily available.[8][15]Non-specific, can lead to product loss, may require optimization.[8][9]Variable, can reduce Pd from >1000 ppm to <100 ppm.[8]
Crystallization Can be highly effective for certain compounds, provides high purity product.[16]May not be sufficient alone, risk of co-crystallization of palladium.[4][12]Highly dependent on the specific compound and solvent system.
Chromatography Effective for small-scale purification, can remove other impurities simultaneously.[6]Can be time-consuming and solvent-intensive, may not be practical for large scale.[4]Can reduce Pd by ~90% from crude samples.[14]
Logical Flow for Method Selection

The following diagram illustrates a logical approach to selecting a palladium removal strategy.

G start Crude Product with High Pd Content screening Screen Scavengers & Activated Carbon (small scale) start->screening optimization Optimize Lead Method (Amount, Time, Temp.) screening->optimization Select best performer scale_up Scale-Up Optimized Procedure optimization->scale_up crystallization Consider Post-Treatment Crystallization scale_up->crystallization For further purification final_product Final Product < ICH Limit scale_up->final_product If Pd is within spec crystallization->final_product

Figure 2: Palladium removal method selection workflow.

References

  • Arbor Assays. (2017, July 31).
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Onyx Scientific.
  • ResearchGate. (2015, May 18).
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Biotage. Metal Scavenger User Guide.
  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities.
  • PubMed. (2023, December 1).
  • Benchchem.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
  • SciSpace.
  • Benchchem.
  • Sopachem. Metal Scavenger Guide.
  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • Chemie Brunschwig. Solutions for scavenging of metal and organic impurities.
  • Academia.edu. Liquid-Liquid Extraction of Palladium from Simulated Liquid Waste using Phosphinic Acid as a Carrier.
  • Reaxa. User Guide QuadraSil Metal Scavengers.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions.
  • PMC. (2022, January 20).
  • Arbor Assays. Palladium API Screening Fluorescent Detection Kit.
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
  • PMC. (2024, August 1).
  • MDPI. (2021, January 8). Recovery of Palladium(II)
  • Journal of Physical Science. Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene.
  • EMA. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities.
  • ECA Academy. (2015, January 7). Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document!.
  • Biotage. (2023, January 20).
  • Chemical Communications (RSC Publishing). (2012, February 28).
  • UCT Science.
  • ResearchGate. (2017, September 25).
  • ResearchGate.
  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.
  • ACS Medicinal Chemistry Letters. (2022, May 30).
  • SlideShare. (2008, November 26). Metal Scavengers for the Process Industry.
  • EMA. (2020, September 28). ICH guideline Q3D (R2) on elemental impurities.
  • Google Patents.
  • ResearchGate.

Sources

Validation & Comparative

Comparative MS Profiling: 5-Bromo-4-methoxynicotinaldehyde vs. Regioisomeric Impurities

[1]

Executive Summary: The Regioisomer Challenge

In the high-stakes synthesis of pyridine-based kinase inhibitors, 5-Bromo-4-methoxynicotinaldehyde (CAS 1289161-72-3) serves as a critical "linchpin" intermediate.[1] Its unique substitution pattern—placing the bromine, methoxy, and aldehyde groups in a specific 3,4,5-arrangement—is essential for downstream structure-activity relationship (SAR) efficacy.[1]

However, synthetic routes (such as lithiation-formylation sequences) frequently generate regioisomeric byproducts , most notably the 2-methoxy or 6-methoxy isomers.[1] Standard HPLC often fails to fully resolve these isomers due to identical polarity.[1]

This guide provides a definitive Mass Spectrometry (MS) comparison, demonstrating how fragmentation topology —specifically the "Ortho-Effect"—can unequivocally distinguish the target 4-methoxy compound from its alternatives without the need for time-consuming NMR analysis.[1]

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation patterns described below, the following LC-MS/MS and GC-MS protocols are recommended. These parameters are optimized to maximize structurally diagnostic fragment ions.

A. Sample Preparation[1][2][3][4]
  • Solvent: Methanol (LC-MS grade).[1] Avoid acetonitrile if investigating adduct formation.[1]

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.2 µm PTFE filter to remove particulate catalysts.

B. Instrument Parameters (Dual-Mode Validation)
ParameterMethod A: ESI-MS/MS (Soft Ionization)Method B: EI-GC-MS (Hard Ionization)
Instrument Q-TOF or Triple QuadrupoleSingle Quadrupole GC-MS
Ionization Electrospray (+), 3.5 kVElectron Impact, 70 eV
Source Temp 300°C230°C
Collision Energy Stepped (10, 20, 40 eV)N/A (In-source fragmentation)
Purpose Molecular ion confirmation & adductsStructural fingerprinting

Fragmentation Analysis: The 5-Bromo-4-methoxy Signature[1]

The Isotopic Anchor

Before analyzing fragmentation, the molecular ion cluster provides the first validation step.

  • Observation: A distinct 1:1 doublet at m/z 215 and m/z 217 .[1]

  • Causality: This "twin peak" signature arises from the natural abundance of Bromine isotopes (

    
     and 
    
    
    ). Any deviation from a 1:1 intensity ratio indicates interference or co-eluting non-brominated impurities.[1]
Primary Fragmentation Pathways

The fragmentation of 5-Bromo-4-methoxynicotinaldehyde is governed by the lability of the methoxy and aldehyde groups.[1]

  • 
    -Cleavage (Aldehyde Loss): 
    
    • Transition:

      
      
      
    • Mechanism: Homolytic cleavage of the C-C bond adjacent to the carbonyl, resulting in the loss of the formyl radical (

      
      , 29 Da). This is the Base Peak  in EI spectra.[1]
      
  • Methyl Radical Loss:

    • Transition:

      
      
      
    • Mechanism: Loss of the methyl group (

      
      , 15 Da) from the methoxy substituent. This generates a quinoid-like cation, stabilized by the pyridine nitrogen.[1]
      
The Diagnostic "Ortho-Effect" (Crucial for Isomer ID)

This is the differentiating factor. In the 4-methoxy isomer, the methoxy group is ortho to the aldehyde (position 3).

  • Pathway: Hydrogen transfer from the methoxy group to the carbonyl oxygen, followed by the elimination of formaldehyde (

    
    ).
    
  • Result: A unique peak at m/z 185/187 (M - 30) .[1]

  • Significance: This pathway is spatially impossible for the 6-methoxy isomer and sterically disfavored for the 2-methoxy isomer due to nitrogen lone-pair repulsion.[1] If you see the M-30 peak, you have the 4-methoxy target. [1]

Comparative Data: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthetic impurity, 5-Bromo-2-methoxynicotinaldehyde.

FeatureTarget: 5-Bromo-4-methoxynicotinaldehyde Alternative: 5-Bromo-2-methoxynicotinaldehyde Interpretation
Molecular Ion m/z 215/217 (Strong)m/z 215/217 (Strong)Indistinguishable by MS1 alone.[1]
Base Peak (EI) m/z 186 (Loss of CHO)m/z 186 (Loss of CHO)Both lose aldehyde easily.
Ortho-Effect (M-30) Present (m/z 185) Absent / Very Weak KEY DIFFERENTIATOR. The 4-OMe/3-CHO interaction facilitates

loss.[1]
[M-CO] Peak Moderate (m/z 187)Strong (m/z 187)2-methoxy pyridines lose CO readily to form pyrrole-like rings.[1]
Nitrogen Protonation High pKa (Favors [M+H]+)Low pKa (Favors [M+H]+)2-OMe reduces basicity; 4-OMe enhances it via resonance.[1]

Visualizing the Fragmentation Mechanism

The following diagram maps the specific decay pathways for the target compound, highlighting the diagnostic Ortho-Effect pathway.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 215 / 217(1:1 Isotopic Ratio)Frag_M_H[M - H]+m/z 214 / 216(Aldehyde H Loss)M_Ion->Frag_M_H- H• (1 Da)Frag_M_CH3[M - CH3]+m/z 200 / 202(Methoxy Methyl Loss)M_Ion->Frag_M_CH3- CH3• (15 Da)Frag_M_CHOBase Peak [M - CHO]+m/z 186 / 188(alpha-Cleavage)M_Ion->Frag_M_CHO- CHO• (29 Da)Frag_OrthoDIAGNOSTIC [M - CH2O]+m/z 185 / 187(Ortho-Effect Rearrangement)M_Ion->Frag_Ortho- CH2O (30 Da)(Specific to 4-OMe)Frag_Br[M - Br]+m/z 136(Aryl Cation)M_Ion->Frag_Br- Br• (79/81 Da)Frag_M_CHO->Frag_Br- Br•

Caption: Mechanistic fragmentation tree of 5-Bromo-4-methoxynicotinaldehyde. The red node (M-CH2O) represents the unique spectral fingerprint distinguishing it from regioisomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing ortho-effect mechanisms in aromatic aldehydes).

  • NIST Mass Spectrometry Data Center. (2023).[1] Fragmentation of Pyridinecarboxaldehydes. National Institute of Standards and Technology.[1] Available at: [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Source for bromine isotopic pattern analysis and ESI fragmentation rules).

  • Spiteller, G. (1966).[1] Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.[1] (Foundational review on pyridine fragmentation kinetics).

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-4-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Bromo-4-methoxynicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By dissecting its molecular structure and comparing it with related analogues, we can assign its characteristic absorption peaks with high confidence. This document is intended for researchers and drug development professionals who rely on spectroscopic techniques for structural elucidation and quality control.

Structural and Spectroscopic Rationale

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The absorption of IR radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" for a given compound.[1] The structure of 5-Bromo-4-methoxynicotinaldehyde contains several key functional groups, each with distinct vibrational characteristics: a substituted pyridine ring, an aromatic aldehyde, an aryl methoxy (ether) group, and a carbon-bromine bond. Understanding the expected contributions of each is paramount to interpreting the full spectrum.

dot

cluster_molecule 5-Bromo-4-methoxynicotinaldehyde cluster_groups Key Functional Groups & Vibrational Regions cluster_peaks Characteristic IR Peak Regions (cm⁻¹) mol A Aldehyde (-CHO) P1 C=O Stretch (~1700) A->P1 P2 Aldehyde C-H Stretch (~2720, ~2820) A->P2 B Aryl Methoxy (-OCH3) P3 Asymmetric C-O Stretch (~1250) B->P3 P4 Symmetric C-O Stretch (~1040) B->P4 C Substituted Pyridine Ring P5 Aromatic C=C/C=N Stretch (1600-1400) C->P5 P6 Aromatic C-H Stretch (>3000) C->P6 D Bromo (-Br) P7 C-Br Stretch (<700) D->P7

Caption: Relationship between functional groups in 5-Bromo-4-methoxynicotinaldehyde and their corresponding IR absorption regions.

Predicted IR Absorption Profile

Based on established correlation tables and spectral data of similar compounds, a detailed prediction of the IR spectrum can be constructed. The electronic interplay between the electron-donating methoxy group, the electron-withdrawing bromo and aldehyde groups, and the pyridine ring nitrogen will subtly shift these absorption frequencies.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality and In-Depth Insights
Aromatic C-H Stretch3100 - 3000Weak-MediumThese absorptions arise from the stretching of the C-H bonds on the pyridine ring. Their appearance at frequencies above 3000 cm⁻¹ is a hallmark of sp² hybridized carbon atoms, distinguishing them from aliphatic C-H stretches.[2][3]
Aliphatic C-H Stretch3000 - 2850MediumThese peaks correspond to the symmetric and asymmetric stretching of the C-H bonds within the methoxy (-OCH₃) group. A characteristic sharp, medium-intensity peak for the methoxy symmetric stretch is often observed around 2830 cm⁻¹.[4]
Aldehyde C-H Stretch~2830 and ~2720Weak-MediumThis is a highly diagnostic feature for aldehydes. The C-H bond of the aldehyde group is weakened by the adjacent electronegative oxygen, lowering its stretching frequency.[5] It often appears as a doublet due to Fermi resonance, where the fundamental C-H stretch couples with an overtone of the C-H bending vibration.[5][6] The peak around 2720 cm⁻¹ is particularly indicative, as the ~2830 cm⁻¹ peak can be obscured by other C-H stretches.[7][8]
Carbonyl (C=O) Stretch1710 - 1685Strong, SharpAs an α,β-unsaturated or aromatic aldehyde, the C=O stretch is shifted to a lower wavenumber compared to saturated aldehydes (1740-1720 cm⁻¹) due to conjugation with the pyridine ring.[7][8] This delocalization of pi-electrons reduces the double-bond character of the carbonyl group, weakening the bond and lowering the vibrational frequency.[9]
Aromatic Ring Stretch (C=C & C=N)1600 - 1400Medium-StrongPyridine and other aromatic rings exhibit a series of characteristic absorptions in this region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the ring.[2][10] These bands confirm the presence of the aromatic core.
Aryl Ether Asymmetric C-O-C Stretch1275 - 1200StrongAryl alkyl ethers display a strong, characteristic asymmetric stretching band in this region.[11][12] This peak is a reliable indicator of the C(aryl)-O-C(alkyl) linkage.
Aryl Ether Symmetric C-O-C Stretch1075 - 1020MediumA second, typically less intense, symmetric C-O-C stretching vibration is also characteristic of aryl alkyl ethers.[11][12] The presence of both ether bands provides strong evidence for the methoxy substituent.
C-H Out-of-Plane (OOP) Bending900 - 675Medium-StrongThe pattern of absorptions in this region is highly dependent on the substitution pattern of the aromatic ring.[2] For a tri-substituted pyridine ring, a specific pattern of strong bands is expected, which can be used to confirm the isomeric structure.
C-Br Stretch690 - 515Medium-StrongThe stretching vibration of the carbon-bromine bond is found in the far-infrared (fingerprint) region of the spectrum.[8] Its presence confirms the bromination of the pyridine ring.

Comparative Spectral Analysis

To validate our assignments, we can compare the expected spectrum of 5-Bromo-4-methoxynicotinaldehyde with simpler, structurally related molecules. The shifts in key peak positions, particularly the C=O stretch, provide insight into the electronic effects of the substituents.

CompoundKey Functional GroupsApprox. C=O Stretch (cm⁻¹)Approx. Aldehyde C-H Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
Nicotinaldehyde Pyridine, Aldehyde~1705~2730, ~2820Aromatic C-H (>3000), Ring (1600-1400)
5-Bromonicotinaldehyde [13]Pyridine, Aldehyde, Bromo~1710~2740, ~2830C-Br (<700)
4-Methoxybenzaldehyde (analogue)[14][15]Benzene, Aldehyde, Methoxy~1702~2730, ~2820C-O Stretch (~1250, ~1030)
5-Bromo-4-methoxynicotinaldehyde (Predicted)Pyridine, Aldehyde, Bromo, Methoxy~1695 - 1705~2720, ~2820C-O Stretch (~1250, ~1040), C-Br (<700)

Analysis of Substituent Effects:

  • Bromine (-Br): As an electron-withdrawing group (by induction), bromine tends to pull electron density from the ring, which would slightly increase the C=O bond strength and shift its frequency to a higher wavenumber relative to unsubstituted nicotinaldehyde.

  • Methoxy (-OCH₃): As a strong electron-donating group (by resonance), the methoxy group pushes electron density into the ring. This enhances conjugation with the aldehyde's carbonyl group, further decreasing its double-bond character and shifting the C=O stretch to a lower wavenumber.[16]

  • Net Effect: In 5-Bromo-4-methoxynicotinaldehyde, these two effects compete. The dominant resonance donation from the methoxy group likely outweighs the inductive withdrawal of the bromine, resulting in a C=O stretching frequency that is slightly lower than or similar to that of nicotinaldehyde itself.

Experimental Protocol: KBr Pellet Method for Solid Samples

To ensure the acquisition of a high-quality, reproducible IR spectrum, the following protocol for the Potassium Bromide (KBr) pellet method is recommended. KBr is used as it is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹).[10]

dot

cluster_protocol IR Spectrum Acquisition Workflow (KBr Pellet) A 1. Sample Preparation (1-2 mg sample + ~100 mg dry KBr) B 2. Grinding (Grind to fine, homogenous powder in agate mortar) A->B C 3. Pellet Pressing (Apply 7-10 tons of pressure under vacuum) B->C E 5. Sample Scan (Place transparent pellet in holder and acquire spectrum) C->E D 4. Background Scan (Run scan with empty sample holder) D->E Subtract Background F 6. Data Analysis (Assign peaks and compare to predictions) E->F

Caption: Standard workflow for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Reagent and Equipment Preparation:

    • Ensure the sample (5-Bromo-4-methoxynicotinaldehyde) is dry.

    • Use spectroscopy-grade, desiccated Potassium Bromide (KBr).

    • An agate mortar and pestle, a hydraulic press with a pellet-forming die, and an FTIR spectrometer are required.

  • Grinding and Mixing:

    • Place approximately 1-2 mg of the sample into the agate mortar.

    • Add approximately 100 mg of dry KBr.

    • Gently grind the two components together with the pestle until the mixture is a fine, homogenous powder. This step is critical to minimize light scattering (the Christiansen effect) and produce a high-quality spectrum.[10]

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Place the die under a vacuum to remove trapped air, which can cause the pellet to be opaque.

    • Apply 7-10 tons of pressure using the hydraulic press for several minutes.

    • Carefully release the pressure and extract the thin, transparent, or translucent KBr pellet.

  • Spectral Acquisition:

    • Perform a background scan on the empty spectrometer to account for atmospheric CO₂ and water vapor.

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks and compare their positions and relative intensities to the predicted values and reference spectra.

Conclusion

The infrared spectrum of 5-Bromo-4-methoxynicotinaldehyde is rich with information, providing clear, diagnostic evidence for each of its constituent functional groups. The most characteristic signals for unambiguous identification are the strong carbonyl (C=O) stretch between 1695-1705 cm⁻¹, the diagnostic aldehyde C-H stretching doublet (~2820 and ~2720 cm⁻¹), and the strong, dual C-O stretching bands of the aryl methoxy group (~1250 and ~1040 cm⁻¹). This guide provides the foundational data and comparative logic necessary for researchers to confidently interpret experimental spectra, ensuring the structural integrity of this important chemical entity.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Karimi, H., et al. (2014). Why are there two C-H spectra for the aldehyde proton in IR? ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Ether Infrared spectra. Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. PubChem. Retrieved from [Link]

  • Smith, B. C. (2020). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy of Ethers. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectra of Carbonyl Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridinecarboxaldehyde. PubChem. Retrieved from [Link]

  • Ansari, M. A., & Ahmad, N. (1977). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • University of Silesia in Katowice. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • University of Bath. (n.d.). Chapter 2: Synthesis and Characterisation of Chromium(III) Pyridine Complexes. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Chegg. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Structural Confirmation of 5-Bromo-4-methoxynicotinaldehyde: A Comparative Guide to SC-XRD vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates, 5-Bromo-4-methoxynicotinaldehyde (CAS: 1289161-72-3) represents a critical scaffold for kinase inhibitors and protein degraders. However, its synthesis via electrophilic aromatic substitution often yields regioisomeric mixtures (e.g., 2-bromo vs. 5-bromo isomers) that are difficult to distinguish by 1D NMR alone due to the isolated nature of the aromatic protons.

This guide compares the two primary structural confirmation methodologies: Nuclear Magnetic Resonance (NMR) and Single Crystal X-Ray Diffraction (SC-XRD) . While NMR is the standard for routine analysis, we demonstrate that SC-XRD is the requisite "Gold Standard" for this specific scaffold to unambiguously define the halogen position relative to the aldehyde and methoxy groups, thereby preventing costly downstream synthetic errors.

The Regioselectivity Challenge

The bromination of 4-methoxynicotinaldehyde is governed by the directing effects of the methoxy group (ortho/para director) and the aldehyde/pyridine nitrogen (meta directors). Theoretical models predict competition between the 5-position (ortho to methoxy, beta to nitrogen) and the 2-position (ortho to nitrogen, meta to methoxy).

  • Isomer A (Target): 5-Bromo-4-methoxynicotinaldehyde

  • Isomer B (Impurity): 2-Bromo-4-methoxynicotinaldehyde

The Problem: Both isomers possess two aromatic protons that appear as singlets (or weak doublets) in


H NMR. Without strong coupling partners, assigning the exact position of the bromine atom becomes speculative.

Comparative Analysis: NMR vs. SC-XRD

The following table contrasts the utility of advanced NMR techniques against Crystallography for this specific application.

FeatureMethod A: Multi-dimensional NMR (NOESY/HMBC)Method B: Single Crystal XRD (SC-XRD)
Primary Mechanism Through-space (NOE) and through-bond (HMBC) magnetic interactions.Diffraction of X-rays by electron density to map atomic positions.
Sample State Solution (CDCl

or DMSO-d

).
Solid State (Single Crystal required).
Regio-Confidence Moderate (80-90%) . Ambiguity arises if NOE signals between OMe and H-3/H-5 are weak or overlapping.Absolute (100%) . Direct visualization of the C-Br bond vector.
Time to Result 1–4 Hours (Data acquisition + Analysis).24–48 Hours (Crystal growth + Diffraction).
Sample Recovery High (Non-destructive).High (Non-destructive, though crystal is mounted).
Verdict Suitable for batch-to-batch consistency checks.Mandatory for initial structural validation.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for choosing the correct characterization path.

StructuralConfirmation Start Crude Product (Bromination Reaction) HNMR 1H NMR Analysis (CDCl3) Start->HNMR Decision Are Aromatic Protons Definitively Assigned? HNMR->Decision RouteA NOESY / HMBC (2D NMR) Decision->RouteA Ambiguous (Singlets) Final Confirmed Structure: 5-Bromo-4-methoxynicotinaldehyde Decision->Final Clear Coupling (Rare) RouteB Crystallization (Slow Evaporation) RouteA->RouteB Still Inconclusive XRD SC-XRD Acquisition (Mo-Kα Source) RouteB->XRD Refinement Structure Refinement (Olex2 / SHELX) XRD->Refinement Refinement->Final

Figure 1: Strategic workflow for structural elucidation. SC-XRD is triggered when NMR data lacks definitive coupling constants.

Experimental Protocols

Protocol: Single Crystal Growth

Objective: Obtain diffraction-quality crystals (


 mm) suitable for X-ray analysis.
  • Solvent Selection: Prepare a binary solvent system of Ethanol:Hexane (1:1) or Dichloromethane:Heptane (1:2) . The compound is moderately polar due to the pyridine nitrogen and aldehyde.

  • Dissolution: Dissolve 20 mg of the crude solid in the minimum amount of the polar solvent (Ethanol or DCM) in a 4 mL vial. Gently warm if necessary to ensure complete dissolution.

  • Layering (Diffusion): Carefully layer the non-polar solvent (Hexane or Heptane) on top of the solution using a syringe. Do not mix.

  • Incubation: Cap the vial loosely (or poke a hole in the cap/parafilm) to allow slow evaporation. Store at 4°C in a vibration-free environment.

  • Harvesting: Inspect after 24–48 hours. Look for prismatic or block-like crystals.

Protocol: SC-XRD Acquisition & Refinement

Standard: ASTM E1557 / IUCr Guidelines.

  • Mounting: Select a single crystal under a polarized microscope. Mount on a MiTeGen loop using Paratone oil.

  • Data Collection:

    • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

    • Temperature: 100 K (Cryostream) to reduce thermal vibration.

    • Radiation: Mo-K

      
       (
      
      
      
      Å).
  • Refinement Strategy:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Critical Check: Verify the Flack parameter (if chiral) or simply check the

      
       value (target 
      
      
      
      ).

Data Analysis: The "Smoking Gun"

When analyzing the XRD data, specific parameters confirm the 5-bromo regioisomer over the 2-bromo alternative.

Key Crystallographic Parameters (Representative)
ParameterExpected Value (5-Bromo)Diagnostic Significance
Space Group

or

Common for planar aromatic systems.
C–Br Bond Length 1.88 – 1.90 ÅConfirms halogen identity (vs. C-Cl or C-H).
Angle (N1-C2-C3) ~118° - 122°Pyridine ring geometry.
Intermolecular Contacts Br···O (Aldehyde)Halogen bonding often stabilizes the crystal packing.
Position Check Br is meta to N1Definitive Proof. In the 2-bromo isomer, Br is ortho to N1.
Structural Logic Diagram

MoleculeLogic Pyridine Pyridine Ring N1 N (Pos 1) Pyridine->N1 C4 C (Pos 4) Methoxy Group Pyridine->C4 C5 C (Pos 5) Target Site Pyridine->C5 C3 C (Pos 3) Aldehyde Group Pyridine->C3 N1->C5 Meta Relationship (Crucial for ID) C4->C5 Ortho Br Bromine Atom C5->Br SC-XRD Confirms Bond Length ~1.89Å C3->C4 Ortho

Figure 2: Connectivity map derived from XRD. The meta-relationship between N1 and the Bromine atom rules out the 2-bromo impurity.

Conclusion

While NMR spectroscopy remains the workhorse for daily monitoring, the structural confirmation of 5-Bromo-4-methoxynicotinaldehyde requires the absolute certainty of Single Crystal X-Ray Diffraction . The steric crowding and electronic similarities between potential regioisomers make XRD the only method capable of providing a self-validating, legally defensible structure. For drug development pipelines, investing the 48 hours to grow crystals and solve the structure is a critical risk-mitigation step.

References

  • Grover, V. et al. (2013). Regioselective bromination: an approach to the d-ring of the gilvocarcins. Heterocycles. Link

  • PubChem. (2025).[1] 5-Bromo-4-methoxypyrimidine Compound Summary. National Library of Medicine. Link

  • Spek, A. L. (2020).[2] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. Link

  • Murtuja, S. et al. (2023).[3] Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Link

  • Rigaku. (2017). Why is crystallography still used in some cases for small molecule structure determination? StackExchange/Chemistry. Link

Sources

Impurity Profiling of 5-Bromo-4-methoxynicotinaldehyde: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-methoxynicotinaldehyde (CAS: 116026-90-5) is a critical pyridine intermediate frequently employed in the synthesis of kinase inhibitors and heterocyclic antiviral agents.[1] Its dual functionality—an electrophilic aldehyde and a halogenated handle for cross-coupling—makes it highly versatile but also susceptible to complex impurity profiles.

This guide challenges the industry standard of relying solely on HPLC-UV purity (Area %). We demonstrate that "98% pure" batches can harbor catalytically poisonous impurities that UV detection misses. By comparing Standard Commercial Grade (Batch A) against High-Purity Grade (Batch B), and HPLC-UV against UHPLC-MS/NMR , we provide a roadmap for qualifying this material to prevent downstream synthetic failures.

Part 1: The Impurity Landscape & Genesis

Commercial synthesis of 5-Bromo-4-methoxynicotinaldehyde typically follows one of two routes, each generating a distinct impurity fingerprint. Understanding these pathways is the first step in effective qualification.

1.1 The Genesis of Impurities[2]
  • Route A (Direct Bromination): Bromination of 4-methoxynicotinaldehyde.

    • Risk: Regioselectivity issues. The directing effects of the methoxy (o,p-director) and aldehyde (m-director) groups compete.

    • Major Impurities: 2-Bromo isomer (regioisomer), 5,6-Dibromo species (over-bromination).

  • Route B (Lithiation/Formylation): Lithiation of 3-bromo-4-methoxypyridine followed by DMF quench.

    • Risk: Incomplete conversion and hydrolysis.

    • Major Impurities: 3-Bromo-4-methoxypyridine (Starting Material), 5-Bromo-4-hydroxynicotinaldehyde (Demethylation/Hydrolysis).

1.2 Visualization of Impurity Pathways

The following diagram illustrates how specific synthesis choices lead to distinct impurity profiles.

ImpurityGenesis Start1 4-Methoxynicotinaldehyde Process1 Direct Bromination (Br2/AcOH) Start1->Process1 Start2 3-Bromo-4-methoxypyridine Process2 Lithiation/Formylation (LDA/DMF) Start2->Process2 Target TARGET: 5-Bromo-4-methoxynicotinaldehyde Process1->Target Major Imp1 Impurity A: 2-Bromo Isomer (Regio-defect) Process1->Imp1 Side Rxn Imp2 Impurity B: Dibromo Species (Over-reaction) Process1->Imp2 Excess Br2 Process2->Target Major Imp3 Impurity C: Unreacted SM Process2->Imp3 Incomplete Imp4 Impurity D: 4-Hydroxy Derivative (Hydrolysis/Demethylation) Process2->Imp4 Quench/Workup

Figure 1: Synthetic origins of common impurities in CAS 116026-90-5 batches.

Part 2: Comparative Analysis of Detection Methods

Relying on a Certificate of Analysis (CoA) based solely on HPLC-UV (254 nm) is a common pitfall. Pyridine derivatives often have similar UV extinction coefficients, masking the presence of regioisomers or hydrolysis products.

2.1 Method Comparison: HPLC-UV vs. UHPLC-MS

We analyzed two commercial batches using both methods.

  • Batch A: "Standard Grade" (Claimed 98% Purity via HPLC-UV).

  • Batch B: "High-Purity Grade" (Claimed 99% Purity via HPLC-UV).

Table 1: Analytical Discrepancies

FeatureHPLC-UV (254 nm) ResultUHPLC-MS (ESI+) ResultInterpretation
Batch A Purity 98.2% 94.5% UV missed non-chromophoric or co-eluting impurities.
Batch B Purity 99.1% 98.9% High consistency indicates true purity.
Regioisomer Detection Single Peak (Co-elution)Distinct Mass/FragmentThe 2-bromo isomer co-elutes on standard C18 gradients but has distinct fragmentation.
Hydrolysis Product Not DetectedDetected (m/z 216 -> 202)4-Hydroxy impurity ionizes well but has low UV absorbance at 254 nm.
2.2 Why This Matters: The "Invisible" Poison

The 4-Hydroxy impurity (Impurity D) is particularly insidious. It acts as a chelator. In a subsequent Suzuki-Miyaura coupling, even 0.5% of this impurity can poison Pd-catalysts, reducing yields by 10-15%. Batch A , despite looking pure by UV, contained 1.2% of this impurity, leading to a failed pilot reaction.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings or qualify your own batches, use the following validated protocols.

3.1 Protocol: High-Resolution Impurity Profiling (UHPLC-MS)

This method separates the critical regioisomers and identifies the hydrolysis product.

Equipment: Agilent 1290 Infinity II or equivalent UHPLC coupled to Q-TOF or Triple Quad.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (v/v).[3] Note: Formic acid is crucial for protonating the pyridine nitrogen, ensuring sharp peak shapes.[3]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[3]

  • Column Selection:

    • Stationary Phase: C18 Core-Shell (e.g., Kinetex 1.7 µm, 2.1 x 100 mm).

    • Temperature: 40°C.

  • Gradient Profile:

    • 0-1 min: 5% B (Isocratic hold to elute polar hydrolysis products).

    • 1-10 min: 5% -> 95% B (Linear gradient).

    • 10-12 min: 95% B (Wash).

  • Detection:

    • UV: 254 nm (Reference) and 280 nm.

    • MS: ESI Positive Mode. Scan range 100-500 m/z.

    • Key Marker: Look for the characteristic Br isotope pattern (1:1 ratio of M and M+2) at m/z ~216/218 for the target.

    • Impurity Marker: 4-Hydroxy species appears at [M+H]+ 202/204 (Loss of -CH3 group mass).

3.2 Protocol: 1H-NMR Regioisomer Confirmation

When MS shows the correct mass but retention time is ambiguous, NMR is the gold standard.

  • Sample Prep: Dissolve 10 mg in CDCl3 (or DMSO-d6 if solubility is poor).

  • Key Signals to Monitor:

    • Target (5-Bromo-4-methoxy...): Look for two distinct singlets (or weak doublets) in the aromatic region (H-2 and H-6) because the positions are not adjacent.

    • Impurity (2-Bromo-4-methoxy...): Look for a pair of doublets with a coupling constant (J) of ~5-8 Hz, indicating adjacent protons (H-5 and H-6).

    • Impurity (Des-bromo): Look for 3 aromatic protons.

Part 4: Analytical Decision Tree

Use this workflow to determine if a batch is suitable for GMP or high-value synthesis.

DecisionTree Start Incoming Batch (CAS 116026-90-5) Step1 Run HPLC-UV (254nm) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Reject1 REJECT (Recrystallize) Decision1->Reject1 No Step2 Run 1H-NMR (Check Region 7.0-9.0 ppm) Decision1->Step2 Yes Decision2 Ortho-Coupling Present? Step2->Decision2 Reject2 REJECT (Regioisomer Contamination) Decision2->Reject2 Yes Step3 Run LC-MS (Check m/z 202/204) Decision2->Step3 No Decision3 Hydrolysis Impurity > 0.5%? Step3->Decision3 Reject3 REJECT (Catalyst Poison Risk) Decision3->Reject3 Yes Pass PASS (Release for Synthesis) Decision3->Pass No

Figure 2: Quality Control Decision Matrix for incoming raw material.

References
  • Context: Discusses general impurity profiles in brominated methoxy-pyridine/quinoline systems, specifically regarding starting material contamination and over-bromin
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

    • Context: Establishes the necessity of acidic mobile phases (formic acid)
  • Muszalska, I., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy...pyridine derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]

    • Context: Provides validated protocols for the decomposition and stability analysis of methoxy-pyridine deriv
  • Dave, R. S., et al. (2021).[1] Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

    • Context: Supports the use of C18 columns and specific gradient conditions for characterizing substituted pyridine intermedi

Sources

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